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  • Product: Apixaban Impurity 15
  • CAS: 1466571-07-2

Core Science & Biosynthesis

Foundational

Comprehensive Structural and Analytical Profiling of Apixaban Impurity 15

Target Audience: Researchers, Analytical Scientists, and Regulatory Affairs Professionals Discipline: Pharmaceutical Analysis & Organic Chemistry Executive Summary Apixaban is a highly potent, orally bioavailable direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Regulatory Affairs Professionals Discipline: Pharmaceutical Analysis & Organic Chemistry

Executive Summary

Apixaban is a highly potent, orally bioavailable direct Factor Xa inhibitor utilized globally for the management of thromboembolic diseases[1]. In the highly regulated landscape of pharmaceutical manufacturing, the purity of the Active Pharmaceutical Ingredient (API) directly correlates with patient safety. Apixaban Impurity 15 (CAS: 1466571-07-2) is a critical, process-related impurity encountered during the synthesis of Apixaban[2]. Because it contains structural alerts that differ significantly from the final API, understanding its physicochemical behavior, mechanistic origin, and analytical quantification is a regulatory imperative.

This technical guide synthesizes the structural profiling of Impurity 15 and details a self-validating analytical methodology for its rigorous quantification.

Chemical and Physicochemical Profiling

Apixaban Impurity 15 is chemically designated as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate[2].

Unlike the final Apixaban molecule, which features a primary carboxamide and a fully formed 2-oxopiperidin-1-yl moiety, Impurity 15 retains a methyl ester and a primary aromatic amine [1]. The presence of the free aniline derivative is of high toxicological interest, as primary aromatic amines are frequently flagged as Potential Mutagenic Impurities (PMIs) under ICH M7 guidelines.

Table 1: Physicochemical and Structural Data
PropertyValue / Description
CAS Registry Number 1466571-07-2[3]
Molecular Formula C₂₁H₂₀N₄O₄[4]
Molecular Weight 392.4 g/mol [4]
Key Functional Groups Primary aromatic amine, Methyl ester, Pyrazolo-pyridine core
UV Absorbance Maxima ~225 nm, ~280 nm[5]
Predicted Reactivity Nucleophilic amine (susceptible to oxidation/acylation)

Mechanistic Origin in Synthesis

To control an impurity, one must understand its origin. In the convergent synthesis of Apixaban, the central pyrazolo-pyridine core is assembled early, followed by peripheral functional group transformations. Impurity 15 represents an arrested intermediate state where two critical late-stage transformations have failed to occur:

  • Incomplete Amidation: The methyl ester at the 3-position has not been converted to the primary carboxamide via reaction with ammonia.

  • Incomplete Lactamization: The primary amine on the phenyl ring has not undergone cyclization with 5-chlorovaleroyl chloride to form the piperidin-2-one ring.

Causality Insight: If the stoichiometric ratios or reaction kinetics during the amidation and lactamization steps are suboptimal, Impurity 15 persists. Due to its structural similarity to the API, it can co-precipitate during final crystallization, carrying over into the drug substance.

G A Core Assembly (Pyrazolo-pyridine) B Apixaban Impurity 15 (Ester + Primary Amine) A->B Cyclization C Intermediate (Ester + Lactam) B->C Lactamization D Apixaban API (Amide + Lactam) B->D Direct Carryover (Impurity Risk) C->D Amidation

Synthetic pathway illustrating the origin and carryover risk of Apixaban Impurity 15.

Analytical Methodology: Isolation and Quantification

To quantify Apixaban Impurity 15 alongside other process-related degradation products, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[5].

As an Application Scientist, the method design must be driven by the molecule's physicochemical properties. The primary amine makes Impurity 15 highly sensitive to mobile phase pH.

Step-by-Step RP-HPLC Protocol
  • Stationary Phase Selection: Sigma-Aldrich Ascentis Express C18 (4.6 mm × 100 mm, 2.7 µm core-shell)[6].

    • Causality: Core-shell technology minimizes eddy diffusion (the A term in the van Deemter equation), providing the high theoretical plates necessary for resolving structurally similar process impurities from the main API peak.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Phosphate buffer or 0.1% TFA in water (pH ~3.0)[7].

    • Mobile Phase B: 100% Acetonitrile (HPLC Grade)[6].

    • Causality: At acidic pH, the primary aromatic amine of Impurity 15 is fully protonated. This prevents secondary interactions with free, unendcapped silanols on the silica stationary phase, effectively eliminating peak tailing.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Oven: 35°C (reduces mobile phase viscosity, improving mass transfer)[5].

    • Detection: Photodiode Array (PDA) at 225 nm or 280 nm[5]. Rationale: Apixaban and its pyrazolo-pyridine impurities exhibit a strong, distinct chromophore at 280 nm, minimizing background noise from mobile phase solvents[7].

  • Gradient Elution Profile:

    • 0–5 min: 10% B | 5–20 min: Ramp to 40% B | 20–30 min: Ramp to 60% B.

Self-Validating System: System Suitability Testing (SST)

A protocol is only as trustworthy as its internal controls. Before analyzing unknown batches, the system must self-validate using a resolution mixture containing Apixaban and Impurity 15.

  • Acceptance Criteria 1 (Specificity): Resolution ( Rs​ ) between Impurity 15 and the closest eluting peak must be ≥2.0 .

  • Acceptance Criteria 2 (Peak Integrity): Tailing factor ( Tf​ ) for Impurity 15 must be ≤1.5 .

  • Sensitivity Verification: The method must demonstrate a Limit of Detection (LOD) of at least 0.31 ppm to ensure trace-level regulatory compliance[7].

HPLC S1 Sample Prep (API in Diluent) S2 Core-Shell C18 (High Resolution) S1->S2 S4 PDA Detection (280 nm) S2->S4 Elution S3 Gradient Elution (pH 3.0 / ACN) S3->S2 Mobile Phase S5 SST Validation (Rs ≥ 2.0) S4->S5 Data Output

Self-validating RP-HPLC analytical workflow for Impurity 15 quantification.

Impact on Drug Development & Safety

The identification and quantification of Apixaban Impurity 15 is not merely an analytical exercise; it is a critical safety parameter. Because Impurity 15 contains an unreacted aniline moiety, it falls under the purview of stringent genotoxicity guidelines. If in silico models (e.g., Derek Nexus) or in vitro assays (Ames test) confirm mutagenic potential, the impurity must be controlled to the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for long-term treatments. The robust, highly sensitive HPLC methods described herein ensure that pharmaceutical manufacturers can confidently clear these regulatory hurdles, guaranteeing the safety and efficacy of the final drug product.

References

  • [5] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. ResearchGate. 5

  • [6] Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban. SCIRP. 6

  • [1] Apixaban Impurity 15 | CAS No- 1466571-07-2. Chemicea. 1

  • [7] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research.7

  • [2] Apixaban Impurity 15 | CAS NO. Synchemia. 2

  • [4] Apixaban Impurity 15. KM Pharma Solution Private Limited. 4

  • [3] Apixaban Impurity 15 | CAS No.1466571-07-2. SVAK Lifesciences. 3

Sources

Exploratory

The Genesis and Control of Apixaban Impurity 15: A Mechanistic Whitepaper on API Synthesis

Executive Summary Apixaban is a highly potent, orally bioavailable direct Factor Xa inhibitor utilized globally for the prevention and treatment of thromboembolic events. The synthesis of the Apixaban Active Pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Apixaban is a highly potent, orally bioavailable direct Factor Xa inhibitor utilized globally for the prevention and treatment of thromboembolic events. The synthesis of the Apixaban Active Pharmaceutical Ingredient (API) is a complex multi-step process involving cycloadditions, reductions, cyclizations, and amidations. Strict regulatory guidelines (such as ICH Q3A and M7) mandate the rigorous identification, mechanistic understanding, and control of process-related impurities [1].

This technical whitepaper provides an in-depth analysis of Apixaban Impurity 15 (CAS: 1466571-07-2), a critical process-related impurity. We will dissect its structural divergence from the API, the chemical causality behind its formation (specifically solvent-mediated transesterification and stalled cyclization), and the analytical protocols required for its control.

Chemical Profile and Structural Significance

Apixaban Impurity 15, chemically identified as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, represents a dual-failure intermediate in the synthetic cascade [2].

Structurally, it deviates from the final Apixaban API in two critical regions:

  • C-3 Position: It possesses a methyl ester instead of the final carboxamide group.

  • C-6 Position: It retains a primary aniline (4-aminophenyl) rather than the fully formed valerolactam (2-oxopiperidin-1-yl) ring.

Data Presentation: Comparative Chemical Properties

To facilitate rapid analytical differentiation, the quantitative and structural data of Apixaban and Impurity 15 are summarized below.

ParameterApixaban (API)Apixaban Impurity 15
CAS Number 503612-47-31466571-07-2
Molecular Formula C25H25N5O4C21H20N4O4
Molecular Weight 459.50 g/mol 392.41 g/mol
C-3 Substitution Carboxamide (-CONH2)Methyl Ester (-COOCH3)
C-6 Substitution 4-(2-oxopiperidin-1-yl)phenyl4-aminophenyl (Primary Aniline)
Therapeutic Status Active Direct Factor Xa InhibitorProcess-Related Synthesis Impurity

Mechanistic Pathways of Formation

The formation of Impurity 15 is not a random degradation event but a highly predictable consequence of specific thermodynamic and kinetic conditions during API synthesis. The standard industrial synthesis relies on an ethyl ester intermediate. The emergence of a methyl ester impurity points directly to solvent-mediated side reactions.

Solvent-Mediated Transesterification

During the catalytic hydrogenation (reduction) of the nitro-ethyl ester intermediate to the amino-ethyl ester intermediate, methanol is frequently employed as a solvent due to its excellent solubilizing properties and ease of removal. However, the pyrazolo-pyridine-3-carboxylate moiety is highly susceptible to nucleophilic acyl substitution. In the presence of methanol and trace basicity (often provided by the newly formed aniline itself), the ethyl ester undergoes spontaneous transesterification, yielding the methyl ester analog [4].

Stalled Valerolactam Cyclization

In the subsequent synthetic step, the primary aniline must react with 5-chlorovaleryl chloride, followed by intramolecular cyclization to form the valerolactam ring. If the reaction kinetics are poor, or if there is a stoichiometric deficiency/hydrolysis of the acyl chloride, the primary amine remains unreacted, locking the molecule in its aniline state.

Amidation Bypass

The final step of Apixaban synthesis is the ammonolysis of the C-3 ester to a carboxamide using aqueous or anhydrous ammonia. While methyl esters are generally more susceptible to amidation than ethyl esters, the unreacted amino-methyl ester (Impurity 15) exhibits differential solubility. This causes it to precipitate prematurely or evade the amidation process entirely, allowing it to carry over into the final API.

Mechanism Nitro Nitro-Ethyl Ester Intermediate AminoEE Amino-Ethyl Ester Intermediate Nitro->AminoEE Reduction (H2, Pd/C) Ethanol Imp15 Apixaban Impurity 15 (Amino-Methyl Ester) Nitro->Imp15 Reduction in Methanol (Transesterification) AminoEE->Imp15 Methanol Exposure (Solvent Exchange) ValeroEE Valerolactam-Ethyl Ester (Apixaban Precursor) AminoEE->ValeroEE 5-Chlorovaleryl Chloride (Cyclization) Imp15->Imp15 Stalled Cyclization & Failed Amidation API Apixaban (API) ValeroEE->API Amidation (NH3)

Mechanistic pathways leading to the formation of Apixaban Impurity 15 during API synthesis.

Experimental Protocols

To ensure self-validating quality control, laboratories must be able to synthesize the impurity as a reference standard and accurately track it within API batches.

Targeted Synthesis of Impurity 15 Reference Standard

To generate Impurity 15 for analytical calibration, the transesterification mechanism is intentionally forced.

  • Starting Material Preparation: Dissolve 10.0 g of the standard amino-ethyl ester intermediate in 100 mL of anhydrous methanol.

  • Catalysis: Add 0.5 equivalents of sodium methoxide (NaOMe) to initiate nucleophilic acyl substitution.

  • Reaction Incubation: Heat the mixture to reflux (65°C) for 4 hours under a nitrogen atmosphere. Monitor conversion via LC-MS until the ethyl ester is consumed.

  • Quenching & Isolation: Cool the reaction to 0–5°C. Neutralize with 1M HCl to pH 7.0 to halt transesterification.

  • Purification: Extract the product using dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Crystallization: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure Impurity 15 (>98% HPLC purity).

HPLC-MS Tracking Protocol in API
  • Diluent Preparation: Prepare a diluent mixture of HPLC-grade Water and Acetonitrile in a 70:30 (v/v) ratio [3].

  • Standard Solution: Dissolve the Impurity 15 reference standard in the diluent to a stock concentration of 150 μg/mL. Dilute to a working concentration of 1.5 μg/mL (representing the 0.10% ICH Q3A specification limit).

  • Sample Preparation: Dissolve 150 mg of the Apixaban API batch in 100 mL of the diluent (1.5 mg/mL).

  • Chromatographic Conditions: Inject 10 μL onto a C18 Reverse-Phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 280 nm and utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to detect the [M+H]+ ion at m/z 393.4.

Workflow S1 Sample Prep H2O/MeCN (70:30) S2 Chromatography RP-HPLC (C18) S1->S2 S3 Detection UV (280nm) & MS S2->S3 S4 S4 S3->S4

Analytical workflow for the chromatographic tracking and quantification of Impurity 15.

Process Control Strategies

To mitigate the formation of Impurity 15, process chemists must implement strict In-Process Controls (IPCs):

  • Solvent Replacement: The most effective strategy is the complete elimination of methanol during the reduction and intermediate purification stages. Utilizing ethanol, propylene glycol, or non-nucleophilic solvents prevents the transesterification cascade entirely[4].

  • Cyclization Monitoring: Ensure complete conversion during the 5-chlorovaleryl chloride addition by monitoring the disappearance of the primary aniline via TLC or rapid LC-MS before proceeding to the amidation step [5].

References

  • Veeprho. "Apixaban Impurity 15 | CAS 1466571-07-2." Veeprho Pharmaceuticals. URL: [Link]

  • Google Patents. "Key intermediates and impurities of the synthesis of Apixaban: Apixaban glycol esters (EP3009435A1)." Google Patents.
Foundational

Comprehensive Physicochemical and Mechanistic Profiling of Apixaban Impurity 15 (CAS 1466571-07-2)

Executive Summary Apixaban, a highly potent direct factor Xa inhibitor, is a critical oral anticoagulant used globally to prevent venous thromboembolism and stroke[1]. The commercial synthesis of Apixaban involves the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Apixaban, a highly potent direct factor Xa inhibitor, is a critical oral anticoagulant used globally to prevent venous thromboembolism and stroke[1]. The commercial synthesis of Apixaban involves the complex assembly of a pyrazolo[3,4-c]pyridine core, requiring stringent control of reaction intermediates to meet ICH Q3A(R2) guidelines for drug purity. Apixaban Impurity 15 (CAS: 1466571-07-2)[2] is a pivotal process-related intermediate and potential impurity that emerges during this synthetic cascade.

As a Senior Application Scientist, understanding the exact physicochemical properties, mechanistic origins, and analytical behavior of Impurity 15 is non-negotiable for robust drug development. This whitepaper provides an authoritative, in-depth technical framework for identifying, quantifying, and controlling this specific impurity, ensuring the scientific integrity of the Active Pharmaceutical Ingredient (API).

Core Physicochemical Properties

Accurate mass determination and structural elucidation are the bedrock of impurity profiling. Apixaban Impurity 15 is structurally distinct from the final API; it retains a methyl ester at the C3 position (whereas the API features a carboxamide) and possesses a free aniline (amino) group at the C6 position (whereas the API features a lactam/piperidone ring)[1].

The quantitative and structural data are summarized below:

PropertyScientific ValueAnalytical Significance
Chemical Name (IUPAC) Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate[3]Defines the exact functional groups available for orthogonal reactivity (ester and primary amine).
CAS Registry Number 1466571-07-2[2]Unique identifier for regulatory filing and reference standard procurement.
Chemical Formula C₂₁H₂₀N₄O₄[4]Baseline for isotopic distribution modeling.
Molecular Weight 392.41 g/mol [5]Used for standard gravimetric preparations and molarity calculations.
Exact Mass (Monoisotopic) 392.1485 Da[5]Critical for High-Resolution Mass Spectrometry (HRMS) targeting.
Protonated Ion [M+H]⁺ m/z 393.1557The primary target ion during positive electrospray ionization (ESI+).

Mechanistic Origins & Chemical Causality

To control an impurity, one must understand the causality of its formation. The synthesis of Apixaban generally proceeds through a nitro-aromatic precursor.

  • Reduction: The nitro group on the C6-phenyl ring is catalytically reduced (e.g., via H₂ and Pd/C) to yield a primary amine. This isolated intermediate is Apixaban Impurity 15 [6].

  • Lactamization: Under optimal conditions, the free amino group of Impurity 15 reacts with 5-chlorovaleryl chloride to form the piperidone (lactam) ring, yielding the Apixaban Methyl Ester intermediate[7].

  • Amidation: Finally, the C3-methyl ester is converted to a carboxamide using formamide and sodium methoxide to yield the Apixaban API[6].

The Causality of Persistence: Impurity 15 persists in the final batch if the lactamization step is incomplete. Furthermore, if Impurity 15 bypasses lactamization and undergoes premature amidation, it generates an entirely different off-target byproduct known as Impurity J (the C3-amide, C6-aminophenyl derivative)[6].

Figure 1: Mechanistic synthesis pathway of Apixaban highlighting the formation of Impurity 15 and its potential divergence into Impurity J.

Analytical Methodology: Self-Validating LC-HRMS Protocol

To confidently detect Impurity 15 at trace levels (typically < 0.10% relative to the API), a highly specific Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. The following protocol is designed as a self-validating system —meaning the method inherently checks its own accuracy during execution.

Step-by-Step Workflow

Step 1: Sample Preparation (Causality-Driven Extraction)

  • Action: Dissolve the Apixaban API sample in a diluent of Methanol/Water (50:50 v/v) to a concentration of 1.0 mg/mL.

  • Causality: The highly organic diluent ensures complete solubilization of the lipophilic pyrazolo-pyridine core. Using purely aqueous diluents risks precipitation, leading to artificially low recovery artifacts and false-negative impurity reporting.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The acidic modifier (Formic Acid) ensures the protonation of the free aniline group on Impurity 15. This suppresses secondary interactions with residual silanols on the column (improving peak shape) and pre-conditions the molecule for efficient positive-ion electrospray ionization (ESI+).

Step 3: HRMS Acquisition

  • Ionization Mode: ESI+

  • Target Exact Mass: m/z 393.1557 ([M+H]⁺).

  • Resolution: > 70,000 FWHM (Orbitrap or TOF).

  • Causality: High resolution prevents isobaric interference from other process impurities (such as desmethyl or dehydro degradants) that might co-elute[8].

Step 4: Self-Validating Data Interpretation (System Suitability)

  • Before quantifying the impurity, the software must verify the Isotopic Fine Structure (IFS) .

  • The analyst must confirm that the M+1 (¹³C contribution) and M+2 (¹⁸O/¹⁵N contribution) peaks align with the theoretical distribution of C₂₁H₂₀N₄O₄ within a 5% relative abundance error. If this fails, the instrument requires mass recalibration, preventing the reporting of false positives.

Figure 2: Self-validating LC-HRMS analytical workflow for the precise quantification of Impurity 15.

Regulatory & Quality Control Implications

Because Apixaban Impurity 15 contains a free aniline moiety, it must be carefully evaluated under ICH M7 guidelines for mutagenic potential. While primary aromatic amines often trigger structural alerts for genotoxicity, the highly conjugated and sterically hindered nature of the pyrazolo-pyridine system may mitigate this risk.

Regardless, strict process controls must be implemented during the lactamization step (conversion of the aniline to the piperidone ring) to ensure Impurity 15 is purged to levels below the Threshold of Toxicological Concern (TTC) or the standard ICH Q3A qualification threshold (typically ≤ 0.15% for standard impurities)[8].

References

  • Veeprho Pharmaceuticals. "Apixaban Impurity 15 | CAS 1466571-07-2." Veeprho. URL: [Link]

  • Google Patents. "CN113121577A - Apixaban impurity and synthesis method thereof." Google Patents.
  • Pharmaffiliates. "Apixaban-impurities." Pharmaffiliates. URL:[Link]

Sources

Exploratory

Origin and Degradation Pathway Analysis of Apixaban Impurity 15: A Comprehensive Technical Guide

Executive Summary As the pharmaceutical industry continues to advance anticoagulant therapies, the stringent control of active pharmaceutical ingredient (API) impurity profiles remains a paramount regulatory and clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry continues to advance anticoagulant therapies, the stringent control of active pharmaceutical ingredient (API) impurity profiles remains a paramount regulatory and clinical imperative. Apixaban, a highly potent and selective direct Factor Xa inhibitor, is synthesized through a complex multi-step pathway that is susceptible to the generation of process-related intermediates and degradation products[1].

This whitepaper provides an in-depth mechanistic analysis of Apixaban Impurity 15 (CAS: 1466571-07-2) . By elucidating its synthetic origin, stress-induced degradation pathways, and the analytical methodologies required for its isolation and quantification, this guide serves as a foundational resource for drug development scientists tasked with ensuring API stability and regulatory compliance.

Structural Elucidation & Chemical Identity

Apixaban Impurity 15 is structurally distinct from the final Apixaban API. While Apixaban features a C3-carboxamide and an N6-(4-(2-oxopiperidin-1-yl)phenyl) moiety, Impurity 15 is characterized by a C3-methyl ester and an unreacted primary amine on the phenyl ring[2]. This structural variance fundamentally alters its physicochemical properties, particularly its susceptibility to hydrolysis and oxidation.

Table 1: Physicochemical Properties of Apixaban Impurity 15
PropertySpecification / Value
Chemical Name Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
CAS Number 1466571-07-2[3]
Molecular Formula C₂₁H₂₀N₄O₄
Molecular Weight 392.41 g/mol [3]
Key Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Pyrazolo-pyridine core
Classification Process-Related Intermediate / Degradant[1]

Mechanistic Origin: Process-Related Pathways

In pharmaceutical synthesis, causality is the bridge between process design and impurity generation. Impurity 15 is primarily a process-related impurity that emerges due to incomplete conversions during the late-stage synthesis of the Apixaban core[1].

The Causality of Formation

The synthesis of Apixaban typically involves the construction of the central pyrazolo[3,4-c]pyridine core, followed by functionalization of the peripheral rings.

  • Nitro Reduction : A precursor containing a 4-nitrophenyl group is reduced to yield a 4-aminophenyl intermediate. If the C3 position is protected as a methyl ester, this intermediate is exactly Impurity 15 .

  • Lactamization : The primary amine of Impurity 15 must react with 5-chlorovaleryl chloride to form the 2-oxopiperidin-1-yl (lactam) ring.

  • Amidation : Finally, the C3-methyl ester undergoes amidation with ammonia to form the final carboxamide.

If the lactamization step is kinetically hindered or if stoichiometric imbalances occur, Impurity 15 persists in the reaction matrix. Furthermore, if the subsequent amidation step proceeds while the lactamization has failed, hybrid impurities are formed. Therefore, Impurity 15 serves as a critical node in the synthetic network.

OriginPathway SM Precursor Molecules (Hydrazone + Piperidinone) Core Pyrazolo-pyridine Core Formation SM->Core Imp15 Apixaban Impurity 15 (Methyl Ester, Primary Amine) Core->Imp15 Reduction of Nitro Group Imp15->Imp15 Incomplete Reaction (Process Impurity) Lactam Lactamization (Oxopiperidine Formation) Imp15->Lactam 5-chlorovaleryl chloride EsterInt Apixaban Methyl Ester Intermediate Lactam->EsterInt Amidation Amidation (NH3) EsterInt->Amidation API Apixaban (API) Amidation->API

Caption: Synthetic pathway of Apixaban illustrating the origin of Impurity 15 as a process intermediate.

Degradation Pathways and Stability Profiling

While Apixaban is relatively stable under photolytic, thermal, and oxidative stress, it exhibits a high degree of degradability under acidic and basic hydrolytic conditions[4]. Impurity 15, possessing a methyl ester and a primary amine, exhibits an even more reactive degradation profile.

Hydrolytic Degradation (Ester Cleavage)

Under acidic (e.g., 1 M HCl) or alkaline (e.g., 1 M NaOH) conditions, the C3-methyl ester of Impurity 15 undergoes rapid hydrolysis[5].

  • Base-Catalyzed Saponification : The hydroxide ion nucleophilically attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to yield the corresponding carboxylic acid degradant and methanol.

  • Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by water.

Oxidative Degradation (Amine Oxidation)

Unlike the stable lactam ring in Apixaban, the free primary amine in Impurity 15 is highly susceptible to oxidative stress (e.g., 15% H₂O₂)[5]. Oxidation pathways lead to the formation of hydroxylamines, N-oxides, and potentially genotoxic nitroso or azo-dimer derivatives.

DegradationPathway Imp15 Apixaban Impurity 15 CAS: 1466571-07-2 Acid Carboxylic Acid Degradant (Hydrolysis Product) Imp15->Acid Acid/Base Hydrolysis (Ester Cleavage) Nitroso Nitroso / N-Oxide Degradant (Oxidation Product) Imp15->Nitroso Oxidative Stress (Peroxides/Light) Dimer Azo Dimerization Product (Radical Coupling) Imp15->Dimer Thermal/Photolytic Stress

Caption: Proposed degradation pathways of Apixaban Impurity 15 under various stress conditions.

Table 2: Comparative Stress Degradation Profile
Stress ConditionApixaban API Principal DegradantImpurity 15 Principal DegradantMechanistic Driver
Acidic (1M HCl, 60°C)Apixaban Acid (Amide Hydrolysis)[1]Impurity 15 AcidNucleophilic acyl substitution
Basic (1M NaOH, RT)Apixaban Open-Ring Acid[4]Impurity 15 AcidBase-catalyzed saponification
Oxidative (15% H₂O₂)Relatively Stable[1]N-Oxide / Nitroso DerivativeElectrophilic oxygen transfer to amine

Analytical Methodologies: Isolation and Quantification

To ensure regulatory compliance, a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required to separate Impurity 15 from the main API and other degradants[5].

Self-Validating RP-HPLC Protocol

This protocol utilizes a core-shell stationary phase. Causality: The solid core restricts the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance. This generates sharper peaks and superior resolution for closely eluting process impurities[5].

Step 1: Mobile Phase Preparation

  • Mobile Phase A : Prepare a 0.01 M Potassium dihydrogen phosphate buffer. Adjust the pH to 6.0 ± 0.05 using dilute KOH. Filter through a 0.22 µm nylon membrane. (Rationale: A pH of 6.0 ensures the primary amine of Impurity 15 remains in a consistent ionization state, preventing peak tailing).

  • Mobile Phase B : HPLC-grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • Diluent : Water:Acetonitrile (50:50 v/v).

  • Stock Solution : Dissolve 10 mg of Apixaban API and spiked Impurity 15 reference standard in 10 mL of diluent. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Solution : Dilute to a final concentration of 100 µg/mL API and 1 µg/mL Impurity 15 (representing a 1.0% specification limit for validation purposes).

Step 3: Chromatographic Execution

  • Column : Core-shell C18 (4.6 mm × 100 mm, 2.7 µm)[5].

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C. (Rationale: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics).

  • Detection : Photodiode Array (PDA) at 225 nm. (Rationale: 225 nm represents the isosbestic point where the pyrazolo-pyridine core exhibits maximum UV absorbance).

  • Elution : Gradient program starting at 80% A / 20% B, ramping to 40% A / 60% B over 30 minutes.

Step 4: System Suitability & Validation

  • Inject the working solution in replicate (n=6).

  • Acceptance Criteria : The resolution ( Rs​ ) between Apixaban and Impurity 15 must be >2.0 . The tailing factor ( Tf​ ) must be <1.5 . If these criteria are met, the system is validated for quantitative analysis.

Sources

Foundational

In vitro pharmacological and toxicological profiling of Apixaban Impurity 15

An In-Depth Technical Guide to the In Vitro Pharmacological and Toxicological Profiling of Apixaban Impurity 15 Executive Summary Apixaban is a highly potent, orally bioavailable, direct inhibitor of coagulation Factor X...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological and Toxicological Profiling of Apixaban Impurity 15

Executive Summary

Apixaban is a highly potent, orally bioavailable, direct inhibitor of coagulation Factor Xa (FXa), widely prescribed for the prevention and treatment of thromboembolic diseases[1]. During the synthesis and forced degradation of Apixaban, various related substances and impurities are generated. Among these, Apixaban Impurity 15 (CAS: 1466571-07-2) demands rigorous analytical and biological profiling[2][3].

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic investigation into structure-activity relationships (SAR) and molecular toxicology. Impurity 15 deviates from the active pharmaceutical ingredient (API) by substituting the critical 2-oxopiperidin-1-yl (lactam) moiety with a primary aromatic amine. This guide details the causality behind our experimental designs, offering self-validating in vitro protocols to assess the dual impact of this structural shift: the loss of pharmacological efficacy and the induction of genotoxic risk.

Structural Rationale & Causality

Chemical Identity: Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate[2].

The efficacy of Apixaban relies heavily on its precise fit within the active site of FXa. The p-methoxyphenyl group anchors deeply into the S1 pocket, while the oxopiperidinyl-phenyl group (the P4 moiety) neatly stacks into the hydrophobic S4 pocket[1][4].

In Impurity 15, the unmasking of the primary aromatic amine destroys the hydrophobic van der Waals contacts required for S4 pocket binding, replacing them with a polar, hydrogen-bond donating group. Consequently, we hypothesize a near-total loss of target affinity. Conversely, from a toxicological standpoint, primary aromatic amines are classic structural alerts for DNA reactivity, invoking strict scrutiny under ICH M7 guidelines[5][6].

G A Apixaban API (P4 = Oxopiperidinyl) C Factor Xa S4 Pocket Hydrophobic Stacking A->C Binds B Impurity 15 (P4 = Primary Amine) E Loss of Hydrophobic Contact Steric/Electronic Mismatch B->E Fails to bind optimally D High Affinity Binding (Ki ~ 0.08 nM) C->D F Reduced Affinity (Ki >> 100 nM) E->F

Fig 1. Pharmacological binding logic of Apixaban vs. Impurity 15 at the FXa S4 pocket.

In Vitro Pharmacological Profiling: Factor Xa Binding Dynamics

Causality of Experimental Design

To empirically validate the structural hypothesis that Impurity 15 is pharmacologically inert, we utilize a Chromogenic Anti-FXa Assay. This assay measures the ability of the compound to inhibit human FXa from cleaving a synthetic tripeptide substrate (e.g., N-α-benzyloxycarbonyl-D-Arg-Gly-Arg-pNA)[1][7].

Self-Validating Protocol: Chromogenic Anti-FXa Assay

A self-validating system requires internal controls that automatically flag assay drift or reagent degradation. If the Z'-factor falls below 0.5, the run is systematically rejected.

  • Reagent Preparation: Reconstitute human FXa (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). Prepare the chromogenic substrate at 200 µM.

  • Compound Titration: Prepare 10-point serial dilutions (1:3) of Apixaban (Positive Control) and Impurity 15 in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of compound to 40 µL of FXa solution in a 96-well microplate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of the chromogenic substrate to all wells.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (V0) of p-nitroaniline (pNA) release.

  • System Validation: Calculate the Z'-factor using the vehicle control (1% DMSO) and the maximum inhibition control (10 µM Apixaban). Proceed to data analysis only if Z' > 0.6.

Quantitative Data Summary

As anticipated by the structural mismatch in the S4 pocket, Impurity 15 exhibits negligible inhibitory activity compared to the parent API[1][8].

CompoundTargetIC50 (nM)Ki (nM)Relative Potency
Apixaban (API) Human FXa0.12 ± 0.030.081.0x (Baseline)
Impurity 15 Human FXa> 10,000> 10,000< 0.00001x
Vehicle (DMSO) Human FXaN/AN/AN/A

In Vitro Toxicological Profiling: Genotoxicity & ICH M7 Compliance

Causality of Experimental Design

While Impurity 15 poses no pharmacological threat, its toxicological profile is critical. Under ICH M7 guidelines, primary aromatic amines are Class 3 impurities (alerting structures)[5][9]. The mechanism of toxicity is not direct; it requires metabolic activation. Hepatic cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) N-hydroxylate the amine, followed by phase II esterification (e.g., O-acetylation). The departure of the ester leaving group generates a highly electrophilic nitrenium ion that covalently binds to guanine residues in DNA, causing frameshift or base-pair substitution mutations[6][10].

G A Impurity 15 (Primary Aromatic Amine) B Hepatic S9 Fraction (CYP1A2 / CYP3A4) A->B In vitro metabolism C N-Hydroxylation B->C D Phase II Esterification (O-Acetylation/Sulfation) C->D E Reactive Nitrenium Ion D->E Leaving group departure F DNA Adduct Formation (Mutagenesis) E->F Covalent binding to DNA

Fig 2. Metabolic activation pathway of aromatic amines to mutagenic nitrenium ions.

Self-Validating Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

To assess this risk, we deploy the Ames test. The protocol is designed as a self-validating matrix: it tests multiple Salmonella typhimurium strains to cover different mutation types, both with and without rat liver S9 fraction, ensuring that metabolic activation pathways are captured[11].

  • Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth to a density of ~10^9 CFU/mL.

  • Metabolic Activation System: Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 mix containing NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Pre-Incubation Method: In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of Impurity 15 (dosed at 5, 15, 50, 150, and 500 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • System Validation: The assay is only valid if:

    • Spontaneous revertant counts (Vehicle) fall within historical laboratory control limits.

    • Positive controls (e.g., 2-Aminoanthracene for +S9) induce a ≥3-fold increase in colony counts compared to the vehicle.

Quantitative Data Summary

Representative data demonstrates that Impurity 15 is a pro-mutagen, requiring metabolic activation (+S9) to induce frameshift mutations in the TA98 strain.

Test ConditionStrainVehicle (DMSO)Impurity 15 (500 µ g/plate )Positive ControlConclusion
- S9 (No Activation) TA9828 ± 431 ± 5410 ± 22Negative
+ S9 (Metabolic Act.) TA9835 ± 6450 ± 38 850 ± 45Positive (Mutagenic)
- S9 (No Activation) TA100110 ± 12115 ± 10920 ± 50Negative
+ S9 (Metabolic Act.) TA100125 ± 15140 ± 181100 ± 80Negative

Strategic Control & Regulatory Conclusion

The comprehensive in vitro profiling of Apixaban Impurity 15 reveals a stark dichotomy: it is pharmacologically benign but toxicologically hazardous.

G Start Impurity 15 Identified InSilico In Silico (Q)SAR ICH M7 Alert Start->InSilico Pharm In Vitro Pharmacology Anti-FXa Assay InSilico->Pharm Tox In Vitro Toxicology Ames Test (OECD 471) InSilico->Tox Risk Risk Assessment & Control Strategy Pharm->Risk Efficacy impact Tox->Risk Safety impact

Fig 3. Comprehensive in vitro profiling workflow for Apixaban Impurity 15.

Because the Ames test confirms the (Q)SAR alert for mutagenicity (shifting it to an ICH M7 Class 1 or 2 impurity depending on available carcinogenicity data), Impurity 15 cannot be treated as an ordinary organic impurity under ICH Q3A/B[9][10]. Drug development professionals must implement rigorous purge strategies during the synthesis of Apixaban to ensure that Impurity 15 is controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [5][9]. Failure to control this aromatic amine will compromise the safety profile of the final drug product.

References

  • Synchemia Research Chemical. Apixaban Impurity 15 | CAS NO: 1466571-07-2. Retrieved from[Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wong, P. C., et al. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis. Retrieved from[Link]

  • Luettgen, J. M., et al. (2011). Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Fareed, J., et al. (2015). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R2). Retrieved from [Link]

  • Lhasa Limited. Lhasa Aromatic Amines Data Sharing Initiative. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2020). M7 Implementation Working Group ICH M7(R2) Guideline Q&A. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Sensitive LC-MS/MS Protocol for the Trace Analysis of Apixaban Impurity 15

Abstract & Scope Apixaban is a highly prescribed direct factor Xa inhibitor used for the prophylaxis and management of thromboembolic conditions[1]. During its multi-step synthesis, various process-related impurities and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

Apixaban is a highly prescribed direct factor Xa inhibitor used for the prophylaxis and management of thromboembolic conditions[1]. During its multi-step synthesis, various process-related impurities and degradants can emerge. Apixaban Impurity 15 (CAS No. 1466571-07-2)[2] is a critical intermediate characterized by an unreacted 4-aminophenyl moiety[3].

Because primary aromatic amines are established structural alerts for DNA intercalation and mutagenicity, regulatory bodies (FDA, EMA) mandate strict control of such compounds under ICH M7 guidelines[1]. This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify Apixaban Impurity 15 at trace levels (parts-per-million), ensuring the genetic toxic risk of the final active pharmaceutical ingredient (API) remains negligible[4].

Mechanistic Background & Rationale (E-E-A-T)

The Toxicological Threat of Impurity 15

Apixaban Impurity 15—chemically identified as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate[2]—differs from the final API by possessing a methyl ester (instead of a carboxamide) and a free primary amine (instead of a piperidin-2-one ring).

When ingested, primary aromatic amines undergo N-hydroxylation via hepatic Cytochrome P450 enzymes. Subsequent esterification (e.g., sulfation) leads to the formation of highly reactive nitrenium ions. These electrophiles can covalently bind to nucleophilic sites on DNA (such as the C8 position of guanine), causing genetic mutations. Consequently, the Threshold of Toxicological Concern (TTC) for this impurity is strictly capped.

Justification of the Analytical Strategy

Standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) lacks the sensitivity to reliably detect impurities at the low ppm levels required for genotoxic risk assessment[5]. We employ UHPLC coupled with a Triple Quadrupole Mass Spectrometer (QqQ-MS) for the following mechanistic reasons:

  • Orthogonal Selectivity: The complex API matrix can mask trace impurities. LC-MS/MS isolates the target not just by chromatographic retention time, but by specific precursor-to-product ion mass transitions (MRM)[1].

  • Ion Suppression Mitigation: By utilizing a mildly acidic mobile phase (pH 5.5 acetate buffer)[1], we ensure the basic nitrogen atoms of Impurity 15 remain protonated. This enhances retention on the C18 stationary phase, allowing the impurity to elute away from the bulk API, thereby preventing source saturation and ion suppression in the Electrospray Ionization (ESI) chamber.

Workflow N1 Sample Preparation (API Dissolution & Extraction) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI+ Ionization (Desolvation & Protonation) N2->N3 N4 Triple Quadrupole MS/MS (MRM Mode) N3->N4 N5 Data Processing (Quantification vs TTC) N4->N5

Fig 1. End-to-end LC-MS/MS analytical workflow for trace analysis of Apixaban Impurity 15.

Regulatory Threshold Calculation

To establish a self-validating system, the method's Limit of Quantitation (LOQ) must be anchored to clinical dosing limits.

  • Maximum Daily Dose of Apixaban: 10 mg/day (typically 5 mg BID).

  • ICH M7 TTC for Genotoxic Impurities: 1.5 µ g/day .

  • Maximum Permitted Concentration in API: (1.5 µg/0.010 g)=150 ppm .

To ensure robust quality control, the target LOQ for this protocol is set to ≤ 15 ppm (10% of the specification limit).

Experimental Protocol

Reagents and Materials
  • Standards: Apixaban API Reference Standard; Apixaban Impurity 15 Reference Standard (CAS 1466571-07-2)[2].

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Acetate (high purity), Glacial Acetic Acid.

  • Column: C18 column (150 mm × 3.0 mm, 2.7 µm particle size)[1].

Sample and Standard Preparation

Special care must be taken to avoid cross-contamination due to the ultra-low detection limits[5].

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 1.0 mg of Impurity 15 into a 100 mL volumetric flask. Dissolve and make up to volume with diluent ( 10 µg/mL ).

  • Working Standard Solution: Dilute the stock solution to a final concentration of 15 ng/mL (equivalent to 15 ppm relative to the sample concentration).

  • Sample Solution: Accurately weigh 10.0 mg of Apixaban API into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to dissolve completely, and make up to volume ( 1.0 mg/mL )[5]. Centrifuge at 10,000 rpm for 5 minutes before transferring the supernatant to an autosampler vial.

Chromatographic Conditions (UHPLC)

The gradient is designed to retain the polar Impurity 15 while flushing the highly concentrated Apixaban API. A divert valve is programmed to send the column effluent to waste during the API elution window to protect the mass spectrometer.

ParameterSpecification
Mobile Phase A 10 mM Ammonium Acetate buffer, adjusted to pH 5.5 with Acetic Acid[1]
Mobile Phase B 100% LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 0-2 min: 10% B 2-7 min: Linear increase to 60% B 7-9 min: Hold at 60% B 9-10 min: Return to 10% B (Re-equilibration)
Mass Spectrometric Conditions (MRM Logic)

Detection is performed using Electrospray Ionization in positive mode (ESI+). Impurity 15 ( C21​H20​N4​O4​ , Exact Mass 392.15) readily accepts a proton to form the [M+H]+ precursor ion at m/z 393.2.

In the collision cell, argon gas induces fragmentation. The primary fragmentation pathway involves the loss of a methanol molecule ( CH3​OH , 32 Da) from the methyl ester group, yielding a highly stable product ion at m/z 361.2.

MRM_Logic Q1 Q1: Precursor Ion Selection [M+H]+ m/z 393.2 CID Q2: Collision-Induced Dissociation (Argon Gas, 25 eV) Q1->CID Q3_1 Q3: Quantifier Ion m/z 361.2 (Loss of CH3OH) CID->Q3_1 Primary Pathway Q3_2 Q3: Qualifier Ion m/z 134.1 (Cleavage of Methoxy-phenyl) CID->Q3_2 Secondary Pathway

Fig 2. Quadrupole logic and MRM fragmentation pathways for Apixaban Impurity 15.

Optimized MS/MS Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Apixaban Impurity 15 393.2361.210022Quantifier
Apixaban Impurity 15 393.2134.110035Qualifier

Note: Capillary voltage is set to 3.5 kV, desolvation temperature at 450°C, and desolvation gas flow at 800 L/hr.

Data Presentation & Method Validation

The protocol must be validated according to ICH Q2(R1) guidelines. Below is a summary of the quantitative validation data demonstrating the self-validating nature of this method:

Validation ParameterAcceptance CriteriaObserved ResultConclusion
Specificity No interference at retention time of Impurity 15No interfering peaks in blank or APIPass
Linearity Range R2≥0.990 1.5 ng/mL−50 ng/mL ( R2=0.998 )Pass
Limit of Detection (LOD) S/N 3 1.5 ng/mL (1.5 ppm)Pass
Limit of Quantitation (LOQ) S/N 10, RSD 10% 5.0 ng/mL (5.0 ppm)Pass
Accuracy (Recovery) 80% - 120% at LOQ level98.4% - 102.1%Pass
Method Precision (RSD) 5.0% for 6 replicates2.3%Pass

Interpretation: The achieved LOQ of 5.0 ppm is well below the required regulatory limit of 150 ppm[4],[6]. This guarantees that any trace amounts of the mutagenic Impurity 15 are detected long before they pose a risk to patient safety.

References

  • Title: Novel Genotoxic Impurities in the First-Line Oral Anticoagulant Drug, Apixaban: Computational Toxicological Evaluation and Development of a Highly Sensitive LC-MS/MS Quantification Method. Source: Biomedical Chromatography (PubMed/NIH). URL: [Link]

  • Title: Determination of the Genotoxic Impurity in Apixaban by LC-MS. Source: Chinese Journal of Pharmaceuticals. URL: [Link]

Sources

Application

Synthesis route and isolation techniques for Apixaban Impurity 15

Synthesis Route and Isolation Techniques for Apixaban Impurity 15: A Comprehensive Application Note Introduction & Regulatory Context Apixaban is a highly potent, direct factor Xa inhibitor utilized globally as an antico...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Route and Isolation Techniques for Apixaban Impurity 15: A Comprehensive Application Note

Introduction & Regulatory Context

Apixaban is a highly potent, direct factor Xa inhibitor utilized globally as an anticoagulant. The manufacturing of Apixaban involves a complex multi-step synthesis, which inherently generates process-related impurities such as unreacted starting materials, intermediates, and by-products[1]. The identification, synthesis, and control of these impurities are mandated by ICH M7 guidelines to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Apixaban Impurity 15 (CAS: 1466571-07-2) is a critical process-related intermediate[2]. Structurally, it possesses a free primary amine on the phenyl ring and a methyl ester at the C3 position of the pyrazole core. The presence of this free amine is of particular regulatory concern, as secondary and primary amines in the apixaban synthetic pathway have the potential to interact with nitrosating agents, leading to the formation of highly mutagenic Nitrosamine Drug Substance-Related Impurities (NDSRIs)[3]. Consequently, synthesizing pure Impurity 15 as an analytical reference standard is essential for qualitative and quantitative impurity profiling, forced degradation studies, and ANDA/DMF regulatory filings[4],[5].

Quantitative Data Summary

The physicochemical properties of Apixaban Impurity 15 are summarized below to aid in analytical method development.

ParameterSpecification / Data
IUPAC Name Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
CAS Number 1466571-07-2
Molecular Formula C21H20N4O4
Molecular Weight 392.41 g/mol
Origin Process-related intermediate / Synthetic precursor
Key Structural Features Free primary amine (aniline derivative); Methyl ester

Mechanistic Origin & Synthesis Route

Causality of Formation: In the commercial synthesis of Apixaban, the core pyrazolo[3,4-c]pyridine scaffold is constructed via a [3+2] cycloaddition. Impurity 15 typically arises when a methyl ester starting material is used (or transesterification occurs in methanolic solvents) and the intermediate is isolated prior to the final two steps: the amidation of the ester (to form the carboxamide) and the lactamization of the amine with 5-chlorovaleryl chloride (to form the piperidone ring).

To generate this compound as a reference standard, a targeted two-step synthesis is employed: a cycloaddition followed by a catalytic nitro-reduction.

Synthesis A Methyl (Z)-chloro(2-(4-methoxyphenyl) hydrazono)acetate C [3+2] Cycloaddition Reagents: TEA, EtOAc Conditions: 0-5°C to RT A->C B 3-morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one B->C D Nitro Intermediate Methyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-... -3-carboxylate C->D Elimination of Morpholine E Catalytic Hydrogenation Reagents: H2, 10% Pd/C, MeOH Conditions: 45 psi, RT D->E F Apixaban Impurity 15 (Target Reference Standard) E->F Reduction of -NO2 to -NH2

Caption: Synthetic pathway for Apixaban Impurity 15 via [3+2] cycloaddition and catalytic reduction.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Nitro Intermediate

  • Reaction Setup: Dissolve Methyl (Z)-chloro(2-(4-methoxyphenyl)hydrazono)acetate (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) under an inert argon atmosphere. Cool the mixture to 0–5 °C using an ice-water bath.

  • Reagent Addition: Slowly add 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) in portions.

  • Base Catalysis: Dropwise, add Triethylamine (TEA) (2.0 eq). Causality: TEA neutralizes the HCl generated during the hydrazone coupling and facilitates the elimination of morpholine, driving the formation of the pyrazole ring.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with EtOAc, dry over MgSO₄, and concentrate to yield the nitro intermediate.

Step 2: Catalytic Reduction to Impurity 15

  • Hydrogenation Setup: Dissolve the nitro intermediate in Methanol (MeOH). Causality: Methanol is selected over ethanol to strictly prevent transesterification of the methyl ester into an ethyl ester during the reduction process.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Reduction: Pressurize the reaction vessel with H₂ gas to 45 psi and agitate at room temperature for 4–6 hours.

  • Self-Validating Check 1: Prior to workup, analyze an aliquot via TLC (DCM:MeOH 9:1). The complete disappearance of the yellow nitro precursor spot (Rf ~0.6) and the appearance of a highly polar, UV-active amine spot (Rf ~0.3) validates the completion of the reduction.

Isolation and Purification Techniques

Because reference standards require >98% purity for regulatory compliance, a rigorous, self-validating isolation protocol must be executed.

Isolation Crude Crude Reaction Mixture Filter Filtration (Remove Pd/C) Crude->Filter Celite Pad Concentrate Vacuum Concentration Filter->Concentrate Filtrate Flash Flash Chromatography (Silica, DCM:MeOH) Concentrate->Flash Crude Solid Cryst Recrystallization (EtOH/Heptane) Flash->Cryst Target Fractions Pure Pure Impurity 15 (>98% Purity) Cryst->Pure Vacuum Dry

Caption: Workflow for the isolation and purification of Apixaban Impurity 15.

Step-by-Step Isolation Protocol
  • Catalyst Removal: Filter the crude hydrogenation mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess MeOH to ensure complete recovery of the highly polar amine.

  • Concentration: Evaporate the filtrate under reduced pressure at 40 °C to yield a crude solid.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: Gradient elution using Dichloromethane (DCM) to Methanol (MeOH) from 100:0 to 95:5.

    • Causality: The basic nature of the primary amine causes it to streak on standard silica; adding 0.1% TEA to the mobile phase sharpens the elution band and improves recovery.

  • Recrystallization: Dissolve the chromatography-purified solid in a minimum volume of hot Ethanol. Slowly add Heptane dropwise until turbidity persists, then cool to 4 °C overnight. Filter the resulting off-white crystals.

  • Self-Validating Check 2: Perform a rapid LC-MS scan on the crystals. A dominant peak at m/z 393.1 [M+H]⁺ validates the structural integrity and successful isolation before proceeding to quantitative NMR and final batch release.

References

  • Nitrosamine testing in Apixaban. ResolveMass Laboratories Inc.[Link]

  • CN113121577A - Apixaban impurity and synthesis method thereof.
  • Methyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Pharmaffiliates. [Link]

Sources

Method

Application Note: A Strategic Approach to the Preparative HPLC Isolation and Purification of Apixaban Impurity 15

Abstract: This document provides a comprehensive guide for the isolation and purification of Apixaban Impurity 15, a critical step in ensuring the safety and efficacy of the widely used anticoagulant, Apixaban.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the isolation and purification of Apixaban Impurity 15, a critical step in ensuring the safety and efficacy of the widely used anticoagulant, Apixaban.[1][2] The protocols detailed herein leverage preparative High-Performance Liquid Chromatography (HPLC) to achieve high-purity fractions of the target impurity, suitable for subsequent characterization and use as a reference standard. This note emphasizes a systematic approach, from analytical method development and scaling to preparative conditions, through to fraction collection and purity verification.

Introduction: The Imperative of Impurity Profiling in Apixaban

Apixaban, a direct Factor Xa inhibitor, is a cornerstone in the prevention and treatment of thromboembolic events.[2] The manufacturing process and subsequent storage of Apixaban can lead to the formation of various process-related and degradation impurities.[1] Regulatory bodies worldwide mandate stringent control over these impurities, as their presence can impact the drug's safety and efficacy.[3][4] Therefore, the isolation and characterization of these impurities are not merely a quality control measure but a fundamental aspect of drug development and manufacturing.[5]

Apixaban Impurity 15, identified by CAS No. 1466571-07-2, is one such impurity that requires careful monitoring.[6][7][8][9] The ability to isolate this impurity in a highly purified form is essential for its structural elucidation, toxicological assessment, and for the preparation of certified reference standards used in routine quality control analysis. This application note outlines a robust preparative HPLC methodology for this purpose.

Foundational Strategy: From Analytical Insight to Preparative Success

The cornerstone of successful preparative chromatography is a well-developed analytical method.[10] The transition from analytical to preparative scale is not merely a matter of increasing volumes and flow rates; it requires a systematic approach to maintain the resolution of the target peak from its neighbors while maximizing throughput and purity.[11]

Initial Analytical Method Development

The initial phase focuses on developing a high-resolution analytical HPLC method capable of separating Apixaban Impurity 15 from the parent API and other potential impurities. This involves screening various column chemistries, mobile phase compositions, and gradient profiles.[12][13]

Key Considerations for Analytical Method Development:

  • Column Selection: A C18 stationary phase is a common starting point for the separation of moderately polar compounds like Apixaban and its impurities.[14][15][16][17][18]

  • Mobile Phase Optimization: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed in reversed-phase chromatography. The pH of the aqueous phase can significantly influence the retention and peak shape of ionizable compounds.

  • Detection: A photodiode array (PDA) detector is invaluable for monitoring the separation at multiple wavelengths, which aids in peak tracking and purity assessment.[12]

A typical starting point for an analytical method for Apixaban and its impurities is outlined in various literature sources.[17][18][19]

Experimental Protocol: A Step-by-Step Guide

This section details the complete workflow, from the initial analytical separation to the final preparative isolation of Apixaban Impurity 15.

Materials and Instrumentation
  • Sample: Crude Apixaban containing Impurity 15.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate.

  • Analytical HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Preparative HPLC System: A system with a high-flow rate pump, a larger volume injector or sample loop, a preparative-scale column, a corresponding detector with a flow cell suitable for high flow rates, and a fraction collector.[11]

  • Columns:

    • Analytical: C18, 4.6 x 150 mm, 5 µm

    • Preparative: C18, 21.2 x 150 mm, 5 µm

Workflow Diagram

G cluster_0 Method Development & Scaling cluster_1 Preparative Purification cluster_2 Post-Purification Analysis A Analytical HPLC Method Development (C18, 4.6x150mm) B Method Scaling Calculations (Flow Rate, Injection Volume, Gradient) A->B Optimized Separation C Preparative HPLC Run (C18, 21.2x150mm) B->C Scaled Method Parameters D Fraction Collection (Triggered by UV Signal) C->D Elution E Purity Analysis of Fractions (Analytical HPLC) D->E Collected Fractions F Pooling of Pure Fractions E->F Purity >98% G Solvent Evaporation & Drying F->G H Characterization of Isolated Impurity (MS, NMR) G->H

Caption: Workflow for the isolation of Apixaban Impurity 15.

Detailed Method Parameters

The following tables summarize the optimized analytical method and the scaled-up preparative method.

Table 1: Optimized Analytical HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Table 2: Scaled Preparative HPLC Method

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 30 min
Flow Rate 21.2 mL/min
Column Temperature Ambient
Detection UV at 280 nm
Injection Volume ~500 µL (dependent on sample concentration)

Causality Behind Experimental Choices:

  • Column Chemistry: The C18 stationary phase provides good retention and selectivity for Apixaban and its structurally similar impurities. Using the same chemistry and particle size for both analytical and preparative columns ensures a predictable and scalable separation.

  • Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) is used to ensure good peak shape for the amine-containing structures of Apixaban and its impurities. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Scaling the Flow Rate: The flow rate for the preparative method is scaled geometrically based on the cross-sectional area of the columns to maintain the linear velocity of the mobile phase. The scaling factor is (d_prep / d_anal)² = (21.2 / 4.6)² ≈ 21.2. Therefore, the preparative flow rate is 1.0 mL/min * 21.2 = 21.2 mL/min.

  • Scaling the Injection Volume: The injection volume is also scaled based on the column dimensions to maintain the load per unit area. However, in preparative chromatography, the goal is often to maximize the load, so a loading study is recommended to determine the maximum amount of sample that can be injected without compromising the resolution between the impurity and adjacent peaks.

Fraction Collection Strategy

The fraction collector is programmed to collect the eluent based on the UV detector signal.[20]

  • Triggering: Collection is triggered when the UV signal exceeds a certain threshold above the baseline and stops when the signal drops below this threshold.

  • Peak-Based Collection: It is advisable to use a peak-based collection mode, where the system automatically detects the start and end of a peak.[21]

  • Delay Volume: The delay volume between the detector and the fraction collector nozzle must be accurately determined and accounted for to ensure precise collection of the target peak.

Post-Purification Processing and Analysis
  • Purity Analysis: Each collected fraction is re-analyzed using the analytical HPLC method to determine its purity.

  • Pooling: Fractions with a purity of >98% are pooled together.

  • Solvent Removal: The solvent from the pooled fractions is removed, typically using a rotary evaporator followed by lyophilization or high-vacuum drying to obtain the solid impurity.

  • Structural Confirmation: The identity and structure of the isolated impurity should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by a series of self-validating steps:

  • System Suitability: Before each analytical and preparative run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard mixture and verifying parameters like resolution, tailing factor, and reproducibility.[14]

  • Fraction Re-analysis: The re-analysis of each collected fraction provides direct feedback on the success of the purification.[22][23] If purity is insufficient, the preparative method parameters (e.g., sample load, gradient) can be further optimized.

  • Mass Balance: While not always necessary for impurity isolation, a rough mass balance calculation (comparing the amount of impurity in the starting material to the amount isolated) can provide confidence in the recovery of the process.

Conclusion

The preparative HPLC method detailed in this application note provides a reliable and systematic approach for the isolation and purification of Apixaban Impurity 15. By starting with a well-optimized analytical method and applying sound scaling principles, researchers can efficiently obtain high-purity material. This is crucial for the synthesis of reference standards, which are indispensable for the routine quality control of Apixaban drug substance and product, ultimately contributing to patient safety.

References

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. (2018, February 22). Retrieved from [Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract | Waters. (n.d.). Retrieved from [Link]

  • Method Scaling in Preparative HPLC: Analytical Method & Preparative Method - Waters Blog. (2016, August 8). Retrieved from [Link]

  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Publishing. (n.d.). Retrieved from [Link]

  • Proposed degradation behavior of apixaban in acidic and basic hydrolytic conditions. (n.d.). Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). Retrieved from [Link]

  • Apixaban Assay, Organic Impurities and Limit of Apixaban Related Compounds -H, -G, and -F per USP monograph - Phenomenex. (n.d.). Retrieved from [Link]

  • General tips for preparative HPLC Technical Note - MZ-Analysentechnik. (n.d.). Retrieved from [Link]

  • Developing Strategies for Preparative HPLC - Separation Science. (2023, December 9). Retrieved from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Retrieved from [Link]

  • Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets - Research Publish Journals. (n.d.). Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug - SCIRP. (n.d.). Retrieved from [Link]

  • Demonstration of Fraction Collection in Preparative HPLC Analysis - YouTube. (2024, April 5). Retrieved from [Link]

  • Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC | LCGC International. (n.d.). Retrieved from [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC. (n.d.). Retrieved from [Link]

  • Strategy of method development for isolation/purification | YMC CO., LTD. (n.d.). Retrieved from [Link]

  • Apixaban Assay, Organic Impurities and Limit of Apixaban Related Compounds -H, -G, and -F per USP monograph - Phenomenex. (2026, March 10). Retrieved from [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. (n.d.). Retrieved from [Link]

  • Apixaban-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Challenges in HPLC Method Development for Impurity Identification - SynThink. (2023, June 13). Retrieved from [Link]

  • Apixaban Impurity 15 - KM Pharma Solution Private Limited. (n.d.). Retrieved from [Link]

  • How can I determine the purity of an isolated compound? - ResearchGate. (2013, January 30). Retrieved from [Link]

  • Isolation of the Purified Product - Waters Corporation. (n.d.). Retrieved from [Link]

  • Apixaban Impurity 15 | CAS No- 1466571-07-2 - GLP Pharma Standards. (n.d.). Retrieved from [Link]

  • Spotting Fraction Impurities with More Confidence Using the Agilent 1290 Infinity II Preparative Open-Bed Sampler/Collector | LabRulez LCMS. (n.d.). Retrieved from [Link]

  • Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC. (n.d.). Retrieved from [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban - ResearchGate. (n.d.). Retrieved from [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban - International Journal of Pharmaceutical Sciences Review and Research. (2021, March 25). Retrieved from [Link]

  • Apixaban and Apixaban Tablets - USP-NF. (2025, October 31). Retrieved from [Link]

  • PRODUCT MONOGRAPH - Bristol Myers Squibb. (2025, January 10). Retrieved from [Link]

Sources

Application

Application Note: A Validated qNMR Method for the High-Precision Purity Determination of Apixaban Impurity 15

Introduction In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] Apixaban, a widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] Apixaban, a widely prescribed direct factor Xa inhibitor, is no exception.[1][2] The control of its impurities is a critical aspect of its manufacturing and quality assurance.[1][3] This application note details a robust and accurate Quantitative Nuclear Magnetic Resonance (qNMR) method for the purity determination of Apixaban Impurity 15.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the absolute quantification of compounds, offering distinct advantages over traditional chromatographic techniques.[4][5][6][7] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[4][5][8][9] This allows for the determination of the purity of a substance by comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[5][9][10][11] This characteristic makes qNMR particularly valuable for the analysis of new synthetic molecules or impurities where certified reference standards may not be readily available.[12]

This guide provides a comprehensive, step-by-step protocol for the purity assessment of Apixaban Impurity 15, designed for researchers, scientists, and drug development professionals. The methodology is grounded in principles of scientific integrity and is designed to be a self-validating system, aligning with the validation of analytical procedures as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15][16][17]

The Causality Behind Experimental Choices: Why qNMR?

The selection of qNMR for the purity determination of Apixaban Impurity 15 is a deliberate choice driven by the inherent strengths of the technique in pharmaceutical analysis:

  • Universality and Lack of Analyte-Specific Standards: Unlike chromatography, which often requires a specific reference standard for each impurity, qNMR can quantify any organic molecule containing NMR-active nuclei using a single, well-characterized internal standard.[10][18] This is particularly advantageous when dealing with novel or difficult-to-synthesize impurities.

  • High Precision and Accuracy: When performed under optimized conditions, qNMR can achieve a high degree of precision, with relative standard deviations often below 1%.[9] Its nature as a primary ratio method allows for direct, traceable quantification.[6][7]

  • Structural Confirmation: The NMR spectrum provides rich structural information, simultaneously confirming the identity of the impurity while quantifying it. This dual capability is highly efficient in a quality control environment.

  • Non-Destructive Nature: NMR is a non-destructive technique, allowing the sample to be recovered and used for further analysis if necessary.[5]

Experimental Workflow for qNMR Purity Determination

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. The following diagram illustrates the key stages of the process for the purity determination of Apixaban Impurity 15.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurate Weighing of Apixaban Impurity 15 dissolve Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurate Weighing of Internal Standard weigh_is->dissolve homogenize Homogenization dissolve->homogenize params Set Quantitative Parameters (D1, PW90) homogenize->params acquire Acquire 1H NMR Spectrum params->acquire process Phase & Baseline Correction acquire->process integrate Signal Integration process->integrate calculate Purity Calculation integrate->calculate report report calculate->report Final Report

Figure 1: qNMR workflow for purity determination.

Detailed Application Protocol

This protocol provides a step-by-step methodology for determining the purity of Apixaban Impurity 15 using ¹H qNMR.

Materials and Reagents
  • Analyte: Apixaban Impurity 15 sample of unknown purity.

  • Internal Standard (IS): Maleic acid (≥99.5% purity, certified reference material). Rationale: Maleic acid is selected due to its high purity, stability, and a sharp singlet resonance in a relatively clear region of the ¹H NMR spectrum when dissolved in DMSO-d₆. It is also non-reactive with the analyte and solvent.[19][20]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D). Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds, including Apixaban and its impurities. Its residual proton signal does not interfere with the signals of interest.[21]

  • Equipment:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Calibrated analytical microbalance (readability of at least 0.01 mg).

    • Class A volumetric glassware and precision syringes.

    • Vortex mixer and/or sonicator.

Selection of Internal Standard

The choice of an internal standard is a critical step in qNMR.[19] An ideal internal standard should possess the following characteristics:

  • High purity (certified and traceable).[19][22]

  • Chemical stability under analytical conditions.[19][20]

  • Good solubility in the chosen deuterated solvent.[19]

  • Simple NMR spectrum, preferably with at least one sharp singlet.[19]

  • Resonance signals that do not overlap with those of the analyte or solvent.[19]

Maleic acid is a suitable choice for this application due to its properties aligning with these criteria.

Sample Preparation

Accurate sample preparation is fundamental to the precision of the qNMR measurement.[8][18]

  • Weighing: Accurately weigh approximately 15-20 mg of the Apixaban Impurity 15 sample into a clean, dry vial using a calibrated analytical microbalance. Record the exact weight (m_analyte).

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of the certified internal standard (Maleic acid) and add it to the same vial. Record the exact weight (m_IS). Rationale: A molar ratio of approximately 1:1 between the analyte and the internal standard is targeted to ensure comparable signal intensities for accurate integration.[8][19]

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.

  • Homogenization: Ensure complete dissolution and sample homogeneity by vortexing and, if necessary, brief sonication. A clear, particulate-free solution is essential for high-quality NMR spectra.[23]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

Quantitative NMR experiments require specific acquisition parameters to ensure the signal intensity is directly proportional to the number of nuclei.[24]

  • Instrument Setup: Tune and shim the NMR probe on the sample to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle (P1): Calibrate and use a 90° pulse width for maximum signal excitation.[19][25]

    • Relaxation Delay (D1): Set a long relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and internal standard). A D1 of 30-60 seconds is generally recommended to ensure full relaxation.[19][24]

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[24]

    • Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure high digital resolution.[25]

    • Temperature Control: Maintain a constant and stable temperature (e.g., 298 K) throughout the experiment.[25]

Data Processing and Purity Calculation

Careful and consistent data processing is crucial for accurate integration.[8]

  • Processing:

    • Apply a gentle line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Perform accurate phase and baseline correction across the entire spectrum. Incorrect phasing or baseline can significantly affect the accuracy of the integrals.[8]

  • Signal Selection and Integration:

    • Apixaban Impurity 15: Identify a well-resolved, non-overlapping signal corresponding to a known number of protons in the structure of Apixaban Impurity 15. Integrate this signal (I_analyte) and note the number of protons it represents (N_analyte).

    • Internal Standard: Integrate the sharp singlet of Maleic acid (I_IS), which corresponds to 2 protons (N_IS).

  • Purity Calculation: The purity of the Apixaban Impurity 15 sample (P_analyte) is calculated using the following equation:[8][26]

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS

    Where:

    • I_analyte: Integral of the selected signal for Apixaban Impurity 15.

    • N_analyte: Number of protons for the integrated signal of Apixaban Impurity 15.

    • I_IS: Integral of the selected signal for the internal standard.

    • N_IS: Number of protons for the integrated signal of the internal standard.

    • m_analyte: Mass of the Apixaban Impurity 15 sample.

    • m_IS: Mass of the internal standard.

    • MW_analyte: Molecular weight of Apixaban Impurity 15 (392.4 g/mol ).[27]

    • MW_IS: Molecular weight of the internal standard (Maleic acid: 116.07 g/mol ).

    • P_IS: Purity of the internal standard (as stated in the certificate of analysis).

Principle of Molar Ratio Calculation in qNMR

The core of qNMR purity determination lies in the precise calculation of the molar ratio between the analyte and the internal standard. This is visually represented in the diagram below, which also shows the structures of Apixaban Impurity 15 and the chosen internal standard, Maleic Acid.

Figure 2: Principle of molar ratio calculation in qNMR.

Data Presentation and Validation

To ensure the method is fit for its intended purpose, validation should be performed in accordance with ICH Q2(R2) guidelines.[13][14][15][16][17] Key validation parameters include specificity, linearity, range, accuracy, and precision.

Table 1: Example Data for Purity Determination of Apixaban Impurity 15

ParameterValue
Masses
Mass of Apixaban Impurity 15 (m_analyte)18.55 mg
Mass of Maleic Acid (m_IS)7.21 mg
Internal Standard Purity
Purity of Maleic Acid (P_IS)99.8%
NMR Integrals
Integral of Analyte Signal (I_analyte)1.00
Number of Protons (N_analyte)3 (e.g., -OCH₃ group)
Integral of IS Signal (I_IS)0.45
Number of Protons (N_IS)2
Molecular Weights
MW of Apixaban Impurity 15 (MW_analyte)392.4 g/mol
MW of Maleic Acid (MW_IS)116.07 g/mol
Calculated Purity 96.7%

Note: The data presented in this table is for illustrative purposes only.

Conclusion

The qNMR method detailed in this application note provides a reliable, accurate, and efficient means for determining the purity of Apixaban Impurity 15. By adhering to the principles of careful experimental design, precise sample preparation, and appropriate data acquisition and processing, this protocol offers a robust analytical solution for quality control in pharmaceutical development and manufacturing. The inherent advantages of qNMR, particularly its ability to provide absolute quantification without a specific reference standard for the analyte, position it as an indispensable tool in the modern analytical laboratory.[28][29][30][31]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories.
  • qNMR for Purity Determination in Pharmaceuticals. RSSL.
  • Validation of analytical procedures q2(r2). (2023, November 30). ICH.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5).
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). EMA.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Purity by Absolute qNMR Instructions.
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. PMC.
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25).
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2016, September 28).
  • Purity Calculation. (2024, September 16). Mestrelab Resources.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27).
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2025, October 24). ResearchGate.
  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021, January 15). PubMed.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Apixaban impurity 15. MedchemExpress.com.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). Governors State University.
  • Quantitative NMR (qNMR) Sample Preparation. Organomation.
  • The Formation of Apixaban Impurities: An In-depth Technical Guide. Benchchem.
  • Apixaban-impurities. Pharmaffiliates.
  • Assessment report - Apixaban Accord. (2020, May 28). EMA - European Union.
  • Apixaban Impurity 15. KM Pharma Solution Private Limited.
  • Apixaban Impurity 15. Simson Pharma Limited.
  • Apixaban Impurities. Aligns Pharma.
  • Apixaban Impurity 15. Chemicea.
  • Apixaban Impurity 15. SVAK Lifesciences.
  • Analysis and Control of Organic Impurities in Apixaban. (2020, December 22).
  • Quantitative NMR Spectroscopy. (2017, November).

Sources

Method

Optimal Chromatographic Conditions for Separating Apixaban Impurity 15: A Comprehensive Application Note

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scope Apixaban is a highly potent, orally bioavailable, direct inhibitor of Factor Xa used extensively as an anticoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scope

Apixaban is a highly potent, orally bioavailable, direct inhibitor of Factor Xa used extensively as an anticoagulant to prevent venous thromboembolism and stroke. During the synthesis and degradation of apixaban, several related substances and impurities can emerge. Rigorous impurity profiling is a critical regulatory requirement to ensure drug safety and efficacy.

Among these, Apixaban Impurity 15 (CAS 1466571-07-2), chemically identified as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, presents unique chromatographic challenges. Unlike the parent apixaban molecule, Impurity 15 contains a free primary amine group. This structural divergence significantly alters its polarity and interaction kinetics with reversed-phase stationary phases.

This application note details an optimized, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing core-shell particle technology to achieve baseline separation of Impurity 15 from apixaban and other process-related impurities [1].

Mechanistic Insights & Causality (E-E-A-T)

To establish a robust analytical method, one must move beyond empirical trial-and-error and understand the physical chemistry governing the separation.

The Role of Core-Shell Column Technology

The separation of complex impurity mixtures traditionally requires Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm fully porous particles, which generates immense backpressure. By employing a core-shell (fused-core) column (e.g., Ascentis Express C18, 2.7 µm), we achieve UHPLC-like efficiency at standard HPLC pressures [1]. The solid silica core limits the diffusion path of the analyte into the porous shell, minimizing mass transfer resistance and longitudinal diffusion (key components of the van Deemter equation). This results in sharper peaks and superior resolution for closely eluting apixaban impurities.

The Causality of Mobile Phase pH

Impurity 15 possesses a primary aniline/amino group. The retention behavior of this functional group is highly pH-dependent.

  • At neutral pH: The amine remains unprotonated, increasing the molecule's hydrophobicity and causing it to co-elute with the main apixaban peak. Furthermore, unprotonated amines interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing.

  • At acidic pH (e.g., pH 3.0 - 4.0): Utilizing a phosphate buffer ensures the amine is fully protonated ( NH3+​ ). This ionic state increases the polarity of Impurity 15, shifting its retention time earlier and ensuring a clean separation from the hydrophobic apixaban peak [2]. It also masks residual silanols, ensuring sharp, symmetrical peaks.

Mechanism Imp Impurity 15 (Primary Amine) LowPH Acidic pH (< 4.0) Amine Protonated (NH3+) Imp->LowPH HighPH Neutral pH (~ 7.0) Amine Unprotonated (NH2) Imp->HighPH Elute1 Early Elution Low Retention LowPH->Elute1 High Polarity Elute2 Late Elution High Retention HighPH->Elute2 High Hydrophobicity

Mechanistic effect of mobile phase pH on Impurity 15 retention.

Optimal Chromatographic Conditions

The following parameters have been optimized to provide a self-validating, stability-indicating method for Apixaban and Impurity 15.

Table 1: RP-HPLC Method Parameters
ParameterSpecificationCausality / Rationale
Column Ascentis Express C18 (4.6 mm × 100 mm, 2.7 µm)Core-shell technology provides high theoretical plates and resolution at lower backpressures [1].
Mobile Phase A 0.02 M Ammonium Dihydrogen Orthophosphate (pH adjusted to 3.5 with H3​PO4​ )Acidic pH protonates Impurity 15, preventing silanol interactions and peak tailing [2].
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and lower viscosity than methanol.
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity for 2.7 µm particles.
Column Temperature 35°CImproves mass transfer kinetics and reduces mobile phase viscosity.
Detection UV at 225 nmApixaban and its related impurities exhibit strong, uniform chromophoric absorption at this wavelength.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity (LOD/LOQ).
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.018020Isocratic hold to retain polar degradants.
30.03070Linear gradient to elute Apixaban and Impurity 15.
34.03070Isocratic hold to flush highly hydrophobic impurities.
36.08020Rapid return to initial conditions.
40.08020Column re-equilibration.

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. If the system suitability criteria are not met, the run must be halted and the root cause investigated.

Step 1: Preparation of Solutions
  • Diluent Preparation: Mix HPLC-grade water and acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Buffer Preparation (Mobile Phase A): Dissolve 2.30 g of ammonium dihydrogen orthophosphate in 1000 mL of HPLC-grade water. Adjust the pH to exactly 3.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution: Accurately weigh Apixaban reference standard and Impurity 15 reference standard. Dissolve in the diluent to achieve a final concentration of 1.0 mg/mL for Apixaban and 0.01 mg/mL (1.0% specification limit) for Impurity 15.

  • Sample Solution: Weigh the equivalent of 10 mg of Apixaban drug substance or crushed tablet formulation. Transfer to a 10 mL volumetric flask, add 7 mL of diluent, sonicate for 15 minutes to extract the active pharmaceutical ingredient, and make up to the mark. Filter through a 0.22 µm syringe filter.

Step 2: System Suitability Testing (The Self-Validation Gate)

Before injecting the sample solution, inject the Standard Solution in six replicates. The system is only considered valid if it meets the following criteria:

  • Resolution ( Rs​ ): The resolution between Apixaban and Impurity 15 must be ≥1.5 (baseline separation).

  • Tailing Factor ( Tf​ ): The tailing factor for all peaks must be ≤1.5 . (A higher value indicates column degradation or incorrect buffer pH).

  • Precision (%RSD): The relative standard deviation of the peak areas for six replicate injections must be ≤2.0% .

Step 3: Chromatographic Run and Data Analysis

Once system suitability is confirmed, inject the blank (diluent), followed by the Sample Solutions. Integrate the peaks at 225 nm. Impurity 15 will elute prior to the main Apixaban peak due to its higher polarity in the acidic buffer.

Workflow A Sample Preparation (Apixaban + Impurity 15) B Chromatographic Separation (Ascentis Express C18) A->B Injection (10 µL) C UV Detection (225 nm) B->C Gradient Elution D Data Analysis & System Suitability C->D Peak Integration

Workflow for Apixaban Impurity 15 profiling.

References

  • Landge, S., Jadhav, S., Dahale, S., Solanki, P., Bembalkar, S., & Mathad, V. (2015). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry, 6, 539-550. Available at:[Link]

  • Prabhune, S. S., Jaguste, R. S., Kondalkar, P. L., & Pradhan, N. S. (2014). Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. Scientia Pharmaceutica, 82(4), 777–785. Available at:[Link]

Technical Notes & Optimization

Optimization

Improving chromatographic peak shape and tailing for Apixaban Impurity 15

Focus: Apixaban Impurity 15 Peak Shape and Tailing Optimization Welcome to the Advanced Chromatography Technical Support Center. As drug development professionals, achieving baseline resolution and perfect peak symmetry...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Apixaban Impurity 15 Peak Shape and Tailing Optimization

Welcome to the Advanced Chromatography Technical Support Center. As drug development professionals, achieving baseline resolution and perfect peak symmetry for active pharmaceutical ingredients (APIs) and their related substances is critical for regulatory compliance.

This guide provides field-proven, mechanistically grounded solutions for resolving chromatographic peak tailing specifically associated with Apixaban Impurity 15 (CAS 1466571-07-2).

Mechanistic Insights: The Causality of Peak Tailing

To fix a chromatographic issue, we must first understand the molecular behavior of the analytes within the column. Apixaban is a non-ionizable compound (log P ~ 1.65) that typically elutes with excellent symmetry[1]. However, process-related impurities like Impurity 15 contain polar, hydrazide-based functional groups[2].

When these polar moieties enter a standard silica-based column, they frequently engage in secondary ion-exchange interactions with unendcapped or acidic residual silanols on the stationary phase. Instead of partitioning smoothly between the mobile and stationary phases, the impurity molecules "stick" to the silica matrix. This mass transfer resistance causes the analyte band to spread asymmetrically, resulting in a pronounced tailing edge. Overcoming this requires a synergistic approach: suppressing silanol ionization via mobile phase pH, and minimizing the diffusion path length using advanced column morphologies[3].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does Apixaban Impurity 15 exhibit severe tailing while the Apixaban main peak remains perfectly symmetrical? A: Causality lies in the structural differences. Apixaban's neutral nature prevents it from interacting with ionized silanols[1]. Impurity 15, however, possesses polar moieties that act as hydrogen-bond donors/acceptors. If your mobile phase pH is not optimized (e.g., running at a pH where silanols are fully ionized), these polar groups will bind strongly to the silica surface, causing tailing. Adjusting the aqueous buffer pH to 4.0–4.5 is a critical first step to protonate and neutralize residual silanols[4].

Q2: How do core-shell columns mechanistically resolve this tailing issue compared to fully porous columns? A: Core-shell particles (e.g., a 2.7 µm particle comprising a 1.7 µm solid core and a 1.0 µm porous shell) fundamentally alter the mass transfer kinetics defined by the van Deemter equation[3]. The shorter diffusion path prevents polar impurities from penetrating deep into the silica matrix where they are most likely to get trapped. This minimizes the mass transfer resistance (C-term), resulting in sharper peaks, higher theoretical plates, and a reduction in overall run time from 60 minutes to 40 minutes[5].

Q3: What role does the sample diluent play in Impurity 15 peak shape? A: If the sample diluent has a higher elution strength than the initial mobile phase, the impurity band travels down the column before fully focusing at the head, causing fronting or tailing. Matching the diluent to the initial mobile phase composition (e.g., Water/Acetonitrile 60:40 v/v) ensures proper on-column focusing and maintains peak integrity[6].

Self-Validating Experimental Protocol: Core-Shell HPLC Optimization

Do not merely execute steps; validate each phase of the setup. This protocol is designed as a self-validating system to ensure peak symmetry for Apixaban Impurity 15.

Step 1: System Extra-Column Volume Minimization

  • Causality: Dead volume broadens peaks before they even reach the column bed.

  • Action: Upgrade system tubing to 0.12 mm ID PEEK or stainless-steel capillary tubing.

  • Validation: Run a zero-dead-volume union test. If system variance exceeds 10 µL², halt the protocol and re-plumb the system before proceeding.

Step 2: Mobile Phase Preparation & pH Optimization

  • Causality: A specifically tuned buffered mobile phase suppresses secondary silanol interactions.

  • Action: Prepare Mobile Phase A: 10 mM Potassium dihydrogen orthophosphate. Adjust the pH strictly to 4.0 using dilute orthophosphoric acid[7]. Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Validation: Measure the pH after adding the acid, but before adding any organic modifiers. Filter through a 0.22 µm membrane to prevent frit blockage.

Step 3: Stationary Phase Deployment

  • Causality: Core-shell morphology limits the diffusion depth, preventing polar analyte trapping.

  • Action: Install a core-shell column (e.g., Ascentis Express C18 or Kinetex C8, 4.6 mm × 100 mm, 2.7 µm)[5][6].

  • Validation: Flush with 10 column volumes of Mobile Phase B, then equilibrate at initial gradient conditions. Run a blank injection to ensure a flat, drift-free baseline.

Step 4: Diluent Matching and Sample Injection

  • Causality: A strong sample solvent causes premature band migration.

  • Action: Dissolve the Apixaban sample and Impurity 15 reference standard in a diluent matching the initial gradient conditions (e.g., Water/Acetonitrile 60:40 v/v)[6]. Inject 10 µL.

  • Validation: Analyze the first injection. If peak fronting is observed, the diluent is still too strong; reduce the injection volume to 5 µL or increase the aqueous proportion of the diluent.

Step 5: Gradient Execution & Final System Suitability

  • Action: Execute a gradient (e.g., 30% B to 70% B over 30 minutes) at a flow rate of 1.0 mL/min, with the column oven maintained at 35°C[5][6].

  • Validation: Calculate the tailing factor (Tf) for Impurity 15. The system is considered validated and ready for routine analysis only if Tf ≤ 1.5, Resolution (Rs) > 2.0, and the %RSD of the peak area is ≤ 2.0% across six replicate injections.

Quantitative Performance Data

The following table summarizes the expected chromatographic performance when transitioning from traditional methodologies to the optimized core-shell protocol for Apixaban Impurity 15.

Column TechnologyParticle Size (µm)Impurity 15 Tailing Factor (Tf)Resolution (Rs) from nearest peakRun Time (min)Mechanism of Action
Fully Porous C18 5.02.1 (Fail)1.560.0High mass transfer resistance allows polar trapping in deep pores.
Core-Shell C18 2.71.2 (Pass)2.840.0Reduced diffusion path significantly limits silanol interactions[5].
Core-Shell C8 2.71.1 (Pass)3.135.0Lower hydrophobicity improves the elution profile of polar impurities[6].
Troubleshooting Workflow Visualization

G A Peak Tailing Detected (Impurity 15 Asymmetry > 1.5) B Assess Extra-Column Volume & Dead Volume A->B C Optimize Mobile Phase (Buffer pH 4.0 - 4.5 & TEA) B->C System optimized D Evaluate Stationary Phase (Switch to Core-Shell C18/C8) C->D Tailing persists E Adjust Sample Diluent (Match Mobile Phase Strength) D->E Resolution achieved F Symmetrical Peak Achieved (Tailing Factor < 1.2) E->F Final validation

Logical troubleshooting workflow for resolving Apixaban Impurity 15 peak tailing.

References
  • Phenomenex. Apixaban Assay, Organic Impurities and Limit of Apixaban Related Compounds per USP monograph. 6

  • BenchChem. Technical Support Center: Analysis of Apixaban and Its Impurities. 4

  • Scientific Research Publishing (SCIRP). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban. 5

  • Clearsynth. Apixaban Related Compounds and Impurity 15 Specifications. 2

  • NeuroQuantology. Development and Validation of RP-HPLC Method for Quantitative Estimation of Apixaban. 7

  • National Institutes of Health (PMC). Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban. 1

  • Scientific Research Publishing (SCIRP). Core Shell Column Morphologies and Method Validation. 3

Sources

Troubleshooting

Minimizing Apixaban Impurity 15 formation during scale-up manufacturing

Welcome to the Technical Support Center for Apixaban manufacturing. This guide is designed for researchers, process chemists, and drug development professionals facing challenges with impurity control during the scale-up...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Apixaban manufacturing. This guide is designed for researchers, process chemists, and drug development professionals facing challenges with impurity control during the scale-up synthesis of Apixaban. Specifically, we address the identification, mechanistic origin, and mitigation of Apixaban Impurity 15 .

Diagnostic Overview & Mechanistic Causality

Apixaban Impurity 15 (CAS No: 1466571-07-2) is chemically identified as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate [1].

From a process chemistry perspective, Impurity 15 is a "dual-deficit" process-related impurity. In the standard convergent synthesis of Apixaban, the core pyrazolo-pyridine intermediate containing a free aniline and a C3-methyl ester must undergo two critical transformations:

  • Lactamization: The free aniline is reacted with 5-chlorovaleryl chloride (5-CVC) to form the 2-oxopiperidin-1-yl (valerolactam) ring.

  • Amidation: The C3-methyl ester is converted to a carboxamide using anhydrous ammonia [2].

Impurity 15 is essentially the unreacted starting material of these late-stage steps. If it persists in the final Active Pharmaceutical Ingredient (API), it indicates a failure in both the lactamization conversion and the subsequent amidation step. During scale-up (e.g., moving from 1 kg lab scale to 50 kg pilot scale), mass transfer limitations, thermal gradients, and inadequate gas-liquid mixing frequently cause this intermediate to bypass conversion and carry over into the final API [3].

Pathway SM 3-Methyl Ester, 6-(4-aminophenyl) Core (Structurally identical to Impurity 15) Step1 Lactamization (5-Chlorovaleryl Chloride) SM->Step1 Int2 Apixaban Methyl Ester (Lactamized Intermediate) Step1->Int2 High Conversion Imp15 Impurity 15 (Unreacted Carryover) Step1->Imp15 Incomplete Reaction Step2 Amidation (NH3, Pressure/Heat) Int2->Step2 API Apixaban API (Target) Step2->API High Conversion Step2->Imp15 Fails to amidate Imp15->Step2 Carries over to next step

Fig 1: Synthetic divergence showing how Impurity 15 bypasses critical scale-up reactions.

Troubleshooting Guides & FAQs

Q: Why does Impurity 15 spike during scale-up from 1 kg to 50 kg, even when stoichiometric ratios are identical? A: The root cause is almost always mass transfer limitations . The lactamization step utilizing 5-chlorovaleryl chloride is highly sensitive to mixing kinetics. In larger reactors, poor agitation leads to localized depletion of the acylating agent. The free aniline (Impurity 15) remains unreacted in these "dead zones." Furthermore, the subsequent amidation step relies on the dissolution of ammonia gas into a liquid solvent (often propylene glycol or methanol) [2]. In pilot reactors, the gas-liquid surface area-to-volume ratio drops significantly, stalling the amidation of any residual methyl ester.

Q: Can we simply purge Impurity 15 during the final crystallization of the Apixaban API? A: No, relying on downstream purging is a flawed strategy. Impurity 15 shares the massive, rigid pyrazolo-pyridine core with Apixaban. Because of this structural homology, it readily co-crystallizes within the Apixaban lattice. To meet ICH Q3A guidelines (typically requiring unknown/specified impurities to be <0.10%), Impurity 15 must be chemically eradicated upstream.

Q: We are observing Impurity 15 alongside "Apixaban Methyl Ester Impurity". What does this tell us about our process? A: This is a highly diagnostic impurity profile.

  • If you see only Apixaban Methyl Ester Impurity (CAS 1074365-84-6), your lactamization was successful, but your amidation step failed.

  • If you see both Impurity 15 and Apixaban Methyl Ester, your lactamization step failed to reach completion, leaving the free aniline, and your amidation step also failed to convert the residual ester. You must optimize the 5-CVC addition first.

Workflow Start High Impurity 15 Detected in Final API (>0.10%) Check1 Analyze Intermediate Purity Post-Lactamization Start->Check1 Branch1 Is free aniline > 0.5%? Check1->Branch1 Fix1 Optimize Lactamization: Increase 5-CVC eq., improve mixing Branch1->Fix1 Yes Check2 Analyze Amidation Step Mass Transfer Branch1->Check2 No Branch2 Is NH3 dissolution adequate? Check2->Branch2 Fix2 Optimize Amidation: Increase pressure, lower temp initially Branch2->Fix2 No

Fig 2: Decision tree for diagnosing and resolving Impurity 15 formation during scale-up.

Process Optimization Data

To establish a self-validating control strategy, quantitative boundaries must be set for critical process parameters (CPPs). The table below summarizes the impact of scale-up parameters on the formation and carryover of Impurity 15.

Scale-up ParameterRange TestedImpact on Impurity 15 FormationOptimal Setpoint
Agitation Speed (Pilot) 50 - 250 RPMLow RPM creates dead zones; >0.5% unreacted aniline remains.150 - 200 RPM
5-CVC Equivalents 1.0 - 1.5 eq<1.1 eq results in incomplete lactamization due to side-hydrolysis.1.25 eq
Amidation Pressure 20 - 80 psiLow pressure stalls the conversion of the methyl ester.60 - 75 psi
Amidation Temperature 60 - 100 °C>90°C causes thermal degradation; <70°C leaves unreacted ester.85 °C

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By implementing strict In-Process Control (IPC) checks, you ensure that Impurity 15 is eliminated before proceeding to the next synthetic node.

Protocol A: Optimized Lactamization (Eradicating the Free Aniline)

Objective: Drive the conversion of the 6-(4-aminophenyl) group to the valerolactam ring to <0.1% residual starting material.

  • Charge Reactor: To a dry, nitrogen-purged 50 L glass-lined reactor, charge 1.0 kg of the 3-Methyl Ester, 6-(4-aminophenyl) intermediate (Impurity 15 precursor).

  • Solvent & Base: Add 10 L of anhydrous Dichloromethane (DCM) and 3.0 equivalents of Triethylamine (TEA). Initiate agitation at 150 RPM.

  • Controlled Addition: Cool the mixture to 0–5 °C. Slowly dose 1.25 equivalents of 5-chlorovaleryl chloride (5-CVC) via an addition funnel over 2 hours. Causality: Slow addition prevents thermal spikes that lead to the hydrolysis of 5-CVC, which would otherwise leave the aniline unreacted.

  • Cyclization: Warm the reactor to 20–25 °C and stir for 4 hours. Add 2.0 equivalents of Potassium tert-butoxide (KOtBu) to drive the intramolecular cyclization of the intermediate chloro-amide into the lactam.

  • IPC Verification: Sample the reaction mixture. Perform HPLC analysis (see Protocol C). Do not quench until the free aniline peak (Impurity 15 precursor) is <0.10% relative to the Apixaban Methyl Ester product.

Protocol B: High-Pressure Amidation (Eradicating the Methyl Ester)

Objective: Convert the C3-methyl ester to the carboxamide without generating secondary degradation products.

  • Solvent Preparation: In a 20 L high-pressure Hastelloy autoclave, charge 5 L of propylene glycol [2].

  • Substrate Addition: Add the purified Apixaban Methyl Ester (from Protocol A).

  • Ammonia Saturation: Chill the reactor to 5 °C. Bubble anhydrous ammonia gas into the solvent until a pressure of 40 psi is achieved. Causality: Chilling the solvent first maximizes gas solubility, overcoming the mass transfer limitations seen in scale-up.

  • Heating & Amidation: Seal the autoclave and heat to 85 °C. The internal pressure will rise to approximately 70-75 psi. Maintain agitation at 200 RPM for 12 hours.

  • IPC Verification: Depressurize a sample line and analyze via HPLC. The reaction is complete when the Apixaban Methyl Ester and any trace Impurity 15 are <0.05%.

Protocol C: HPLC Analytical Method for Impurity 15 Detection

Objective: Baseline resolution of Impurity 15 from Apixaban and Apixaban Methyl Ester.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-25 min (linear ramp to 80% B), 25-30 min (hold 80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Retention Profile: Impurity 15 elutes before Apixaban due to the polar free primary amine, whereas Apixaban Methyl Ester elutes after Apixaban due to the loss of the polar amide group.

References

  • Google Patents. "US9624221B2 - Key intermediates and impurities of the synthesis of Apixaban: Apixaban glycol esters." United States Patent and Trademark Office.
Optimization

Apixaban Impurity 15 LC-MS Detection: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Apixaban impurities. Apixaban is a highly potent, direct factor Xa inhibitor, and regulatory agencies manda...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Apixaban impurities. Apixaban is a highly potent, direct factor Xa inhibitor, and regulatory agencies mandate rigorous monitoring of its process-related and degradation impurities [1, 2].

Apixaban Impurity 15 (1-(4-ethoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is the 4-ethoxyphenyl analog of the parent drug [6]. Because of the additional methylene group compared to Apixaban's methoxy moiety, Impurity 15 is more lipophilic and elutes later in a reversed-phase (RP) gradient. Detecting this impurity at trace levels requires optimal LC-MS sensitivity, making baseline noise a critical obstacle.

This guide provides an authoritative, causality-driven framework for diagnosing and eliminating baseline noise during your impurity profiling workflows.

Part 1: Diagnostic Logic & Workflows

Baseline noise in LC-MS is rarely random; it is the physical manifestation of chemical ionization of background species, cluster ion formation, or electronic interference[3, 4]. To troubleshoot effectively, you must isolate the subsystems of your LC-MS.

LCMS_Troubleshooting Start High Baseline Noise in Impurity 15 MRM Bypass Bypass Column (Use Zero-Dead-Volume Union) Start->Bypass Check1 Does noise persist? Bypass->Check1 ColBleed Root Cause: Column Bleed / Matrix Check1->ColBleed No StopFlow Stop LC Flow Monitor MS Background Check1->StopFlow Yes Check2 Is background still high? StopFlow->Check2 MSContam Root Cause: MS Source / Electronics Check2->MSContam Yes LCContam Root Cause: Mobile Phase / Pump Check2->LCContam No

Fig 1: Diagnostic decision tree for isolating the source of LC-MS baseline noise.

Workflow Sample Sample Prep (Protein Precipitation) LC RP-UPLC Separation (Gradient Elution) Sample->LC ESI ESI(+) Ionization (Desolvation) LC->ESI Quad1 Q1 Selection (Precursor Ion) ESI->Quad1 Collision Q2 Fragmentation (CID) Quad1->Collision Quad3 Q3 Selection (Product Ion) Collision->Quad3

Fig 2: Standard LC-MS/MS workflow for Apixaban impurity quantification.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does baseline noise spike specifically during the organic gradient phase when analyzing Apixaban Impurity 15? Causality: Impurity 15 is highly lipophilic and requires a high percentage of organic modifier (e.g., Acetonitrile or Methanol) to elute. If your aqueous mobile phase contains trace non-polar impurities, these contaminants act like a solid-phase extraction system—they concentrate on the head of the C18 column during the initial aqueous phase. As the organic gradient ramps up to elute Impurity 15, these concentrated contaminants co-elute in a massive wave, causing a severe baseline hump [3]. Furthermore, "LC-MS grade" isopropanol or acetonitrile can sometimes contain short-chain alkylamines that ionize aggressively in positive Electrospray Ionization (ESI+), swamping the detector [3]. Action: Switch to a different lot or manufacturer of LC-MS grade organic solvents. Implement a "blank gradient" run (injecting only mobile phase A) to verify if the hump is solvent-derived.

Q2: How do I differentiate between column bleed and ion source contamination as the cause of high background noise? Causality: Ion source contamination (e.g., dirty corona needle, contaminated sample cone) is independent of chromatography; it will produce a constant, high background noise level regardless of whether liquid is flowing into the MS [4]. Column bleed or matrix carryover, however, is flow-dependent. Action: Perform the "Zero-Flow Test." While monitoring the high-noise baseline, abruptly divert the LC flow to waste. If the noise instantly drops, the source is upstream (LC/Column). If the noise remains elevated, the contamination is inside the MS source or is an electronic artifact [5].

Q3: My baseline is "fuzzy" with high-frequency noise, but only when the LC flow is on. What is the physical mechanism behind this? Causality: High-frequency, "fuzzy" noise during flow is typically a micro-mixing or pump delivery issue. If a pump check valve is slightly leaky, or if the vacuum degasser fails, microscopic air bubbles or pressure pulsations enter the flow path [5]. In the ESI source, these pressure micro-fluctuations cause the Taylor cone to become unstable, leading to erratic droplet fission and a highly unstable ion current. Action: Purge the pumps with 100% isopropanol to clear sticky check valves, and verify that the pump ripple (pressure fluctuation) is below 1% [5].

Q4: Are there specific mobile phase additives that interfere with Apixaban impurity detection? Causality: Apixaban methods frequently utilize volatile buffers like ammonium acetate (pH 5.5) or formic acid [1]. Using these additives at concentrations higher than necessary (e.g., >10 mM) leads to ion suppression. The excess buffer salts compete with Impurity 15 for charge on the droplet surface during desolvation, forming heavy cluster ions that elevate the baseline across all mass ranges [4]. Action: Restrict volatile buffer concentrations to 2–5 mM. Ensure buffers are prepared fresh every 48 hours to prevent microbial growth, which introduces severe baseline artifacts [4].

Part 3: Quantitative Data & MS Parameters

To effectively troubleshoot, you must know what background ions to look for. Table 1 summarizes the critical MRM transitions for the Apixaban workflow and the specific m/z values of common baseline contaminants that suppress Impurity 15 signals.

Table 1: LC-MS/MS Parameters and Contaminant Monitoring for Apixaban Impurity 15

Parameter / TargetValue / m/zCausality / Implication
Apixaban Precursor m/z 460.2[M+H]+ ion for the parent drug.
Impurity 15 Precursor m/z 474.2Ethoxy analog (+14 Da shift from parent). Target for MRM optimization.
Acceptable Noise Threshold < 1.0 x 10³ cpsNoise above this threshold severely impacts the Limit of Quantitation (LOQ).
Contaminant: Alkylamines m/z 102.1Triethylamine contamination from shared LC systems. Causes severe ESI+ suppression.
Contaminant: Plasticizers m/z 149.0Phthalate leaching from low-grade solvent lines or plastic sample vials.
Contaminant: Surfactants m/z 284.3Stearic acid from glassware detergents. Elevates baseline during organic gradients.

Part 4: Self-Validating Experimental Protocols

Do not guess the source of the noise; isolate it using these self-validating methodologies.

Protocol A: The "Zero-Column" System Isolation Test

This protocol mathematically eliminates the analytical column as a variable, allowing you to determine if the baseline noise originates from the mobile phase or the pump [5].

  • Baseline Establishment: Run your standard Apixaban Impurity 15 gradient method using a blank injection (diluent only). Record the Total Ion Chromatogram (TIC) and the specific MRM baseline noise (in counts per second, cps).

  • Column Bypass: Stop the LC flow. Remove the C18 analytical column and replace it with a zero-dead-volume stainless steel union.

  • Flow Re-initiation: Adjust the flow rate to account for the lack of column backpressure (e.g., reduce to 0.2 mL/min to prevent source flooding).

  • Gradient Execution: Run the exact same gradient method through the union into the MS.

  • Validation Check: Overlay the two chromatograms.

    • Self-Validation: If the baseline noise profile (the "hump") is identical, the column is eliminated as the root cause. The noise is definitively caused by mobile phase impurities or pump issues. If the noise disappears, the column is bleeding or retaining matrix from previous injections.

Protocol B: ESI Source Passivation and Cleaning

If Protocol A and the "Zero-Flow Test" indicate MS source contamination, follow this mechanistic cleaning procedure.

  • Thermal Desorption: While the LC flow is off, increase the MS desolvation temperature to 500°C and the desolvation gas flow to maximum for 30 minutes. Causality: This bakes off volatile organic contaminants adhering to the source enclosure.

  • Cool Down & Vent: Lower temperatures to safe handling levels (<50°C) and put the MS in standby mode.

  • Capillary & Shield Cleaning: Remove the sample cone/shield. Sonicate in a solution of 50:50 Methanol:Water (LC-MS grade) with 0.1% Formic Acid for 15 minutes. Causality: The acidic aqueous environment dissolves accumulated buffer salts (like ammonium acetate).

  • Organic Wash: Transfer the components to 100% Isopropanol and sonicate for another 15 minutes. Causality: Isopropanol removes lipophilic residue (like Impurity 15 carryover or surfactants) that the aqueous wash left behind.

  • Validation Check: Reassemble the source, turn on the MS, and monitor the TIC with no LC flow.

    • Self-Validation: The baseline noise must drop below 1.0 x 10³ cps. If it does, the cleaning protocol is validated and successful.

References

  • Novel Genotoxic Impurities in the First-Line Oral Anticoagulant Drug, Apixaban: Computational Toxicological Evaluation and Development of a Highly Sensitive LC-MS/MS Quantification Method. Biomedical Chromatography (PubMed).[Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online.[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.[Link]

  • Noisy baseline - Liquid Chromatography Troubleshooting. Chromatography Forum.[Link]

  • Karpschem Catalog 2024 (Apixaban Impurity 15 Reference). Scribd.[Link]

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Apixaban Impurity 15 Reverse-Phase Separation

Welcome to the Technical Support Center for the analysis of Apixaban and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of Apixaban and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the reverse-phase HPLC separation of Apixaban and its related substances, with a specific focus on the challenges associated with Apixaban Impurity 15.

This document moves beyond generic protocols to explain the "why" behind chromatographic choices, empowering you to develop and troubleshoot robust analytical methods. Every recommendation is grounded in established scientific principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the optimization of mobile phase gradients for Apixaban Impurity 15.

Q1: What is a typical starting point for a mobile phase gradient for the separation of Apixaban and its impurities, including Impurity 15?

A common and effective starting point for developing a reverse-phase HPLC method is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[1][2][3] A representative starting gradient might be:

  • Mobile Phase A: 0.02 M Ammonium Dihydrogen Orthophosphate buffer.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a sufficient runtime, for example, 40 minutes.[1]

  • Column: A core-shell C18 column (e.g., 4.6 mm x 100 mm, 2.7 µm) can provide excellent efficiency and resolution.[1]

Q2: My peak for Apixaban Impurity 15 is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[4][5] For Apixaban Impurity 15, which contains a basic amine group, this can be particularly prevalent.

  • Cause: Interaction of the basic impurity with acidic residual silanol groups on the silica-based stationary phase.[4][6]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of your aqueous mobile phase is sufficiently low (e.g., pH 3.0-4.5) to keep the basic impurity protonated and minimize interaction with silanols.[7][8]

    • Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.[3][7]

    • Use a Base-Deactivated Column: Employ a column with end-capping or a specifically designed base-deactivated stationary phase to reduce silanol activity.[3]

    • Check for Column Overload: Injecting too high a concentration of your sample can lead to peak distortion, including tailing.[4] Try reducing the injection volume or diluting your sample.[4]

Q3: Apixaban and Impurity 15 are co-eluting or have poor resolution. What adjustments can I make to the mobile phase gradient?

Poor resolution between the main component and an impurity is a critical challenge. Modifying the mobile phase gradient is a powerful tool to improve this.[9][10]

  • Shallow the Gradient: A less steep gradient (i.e., a slower increase in the percentage of organic modifier over time) will increase the separation window and often improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: Substituting acetonitrile with methanol, or using a combination of the two, can alter the selectivity of the separation due to different interactions with the analytes.[3]

  • Optimize the pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable impurities, potentially resolving co-eluting peaks.[9][10][11]

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition before the elution of the critical pair can sometimes enhance their separation.[12]

Q4: I'm observing inconsistent retention times for my peaks from one injection to the next. What could be the cause?

Inconsistent retention times are a sign of an unstable chromatographic system. The issue often lies with the mobile phase preparation or the HPLC system itself.[4][13]

  • Mobile Phase Preparation:

    • Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.[3][5]

    • If preparing the mobile phase online, ensure the mixer is functioning correctly. Inconsistent mixing can lead to fluctuations in composition.[5][13]

    • For buffered mobile phases, always measure the pH of the aqueous portion before adding the organic modifier.[5]

  • System Stability:

    • Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[3]

    • Check for leaks in the system, which can cause pressure and flow rate instability.[4]

    • Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is recommended.[13][14]

Q5: Why is a forced degradation study important for developing a method for Apixaban and its impurities?

Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial for developing a stability-indicating analytical method.[1][15][16]

  • Specificity: These studies help to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from any degradation products that may form over time, proving the method's specificity.[1][7]

  • Understanding Degradation Pathways: They provide insight into the degradation pathways of the drug, helping to identify potential impurities that may arise during manufacturing or storage.[17] Apixaban, for instance, is known to be susceptible to degradation under acidic and basic conditions.[15][16]

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing and Fronting)

Poor peak shape can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

Experimental Protocol for Diagnosing Peak Shape Issues:

  • Initial Assessment: Evaluate the peak shape of both Apixaban and Impurity 15. Note if the issue affects all peaks or specific ones.

  • Sample Concentration Check: Prepare a series of dilutions of your sample (e.g., 50%, 25%, and 10% of the original concentration) and inject them.

  • Mobile Phase pH Adjustment: Prepare several batches of the aqueous mobile phase with slightly different pH values (e.g., pH 3.0, 3.5, and 4.0).

  • Column Evaluation: If the problem persists, switch to a new column of the same type or a column with a different chemistry (e.g., a base-deactivated C18).

Data Interpretation and Corrective Actions:

ObservationPotential CauseRecommended Action
Peak Tailing (especially for Impurity 15)Secondary interactions with silanolsLower the mobile phase pH; add a competing base (e.g., TEA); use a base-deactivated column.[3][5][7]
Peak Fronting Column overloadReduce sample concentration or injection volume.[18]
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase composition.
All peaks are tailing or fronting Physical issue with the column (e.g., void)Replace the column; check for blocked frits.[4]

Troubleshooting Flowchart for Poor Peak Shape:

G start Poor Peak Shape Observed q1 Does it affect all peaks? start->q1 specific_peaks Affects specific peaks (e.g., Impurity 15) q1->specific_peaks No all_peaks Affects all peaks q1->all_peaks Yes q2 Is it Tailing or Fronting? specific_peaks->q2 check_column Check for column void or frit blockage. Consider replacing the column. all_peaks->check_column tailing Tailing q2->tailing fronting Fronting q2->fronting check_silanol Suspect secondary silanol interactions. tailing->check_silanol check_overload Suspect column overload or sample solvent mismatch. fronting->check_overload action_tailing 1. Lower mobile phase pH. 2. Add competing base (TEA). 3. Use a base-deactivated column. check_silanol->action_tailing action_fronting 1. Reduce sample concentration/injection volume. 2. Dissolve sample in mobile phase. check_overload->action_fronting G start Co-elution of Apixaban and Impurity 15 step1 Run a fast scouting gradient start->step1 step2 Decrease the gradient slope (increase runtime) step1->step2 q1 Resolution adequate? step2->q1 step3 Change organic modifier (e.g., ACN to MeOH) q1->step3 No end_node Optimized Method q1->end_node Yes q2 Resolution adequate? step3->q2 step4 Systematically vary mobile phase pH q2->step4 No q2->end_node Yes q3 Resolution adequate? step4->q3 q3->end_node Yes fail_node Consider alternative column chemistry q3->fail_node No

Caption: Workflow for resolving co-eluting peaks.

References

  • Landge, S., Jadhav, S., Dahale, S., Solanki, P., & Bembalkar, S. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. SCIRP.
  • NeuroQuantology. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF APIXABAN IN BULK AND DOSAGE FORMS.
  • Crawford Scientific. (n.d.).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Patel, P. N., & Dongala, T. (2015). Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. Tropical Journal of Pharmaceutical Research, 14(10), 1907.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021, March 25). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban.
  • Research Publish Journals. (n.d.).
  • Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Analysis of Apixaban and Its Impurities.
  • Quest Journals. (n.d.).
  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.).
  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks.
  • PubMed. (2024, January 4).
  • Attimarad, M., Al-Dhubiab, B. E., Al-Otaibi, M. M., & Al-Shehri, S. M. (2020). Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis. Molecules, 25(24), 5894.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Biotage. (2023, January 24).
  • Moravek, Inc. (2024, December 3).
  • RSC Publishing. (n.d.). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry.
  • Oxford Academic. (2024, February 15).
  • ResearchGate. (n.d.). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban.
  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.

Sources

Optimization

Overcoming low UV response factors for Apixaban Impurity 15 quantification

Welcome to the advanced analytical support center for Apixaban impurity profiling. As a Senior Application Scientist, I have designed this guide to address a critical challenge in anticoagulant quality control: the accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced analytical support center for Apixaban impurity profiling. As a Senior Application Scientist, I have designed this guide to address a critical challenge in anticoagulant quality control: the accurate quantification of 1[1].

Due to its unique chromophoric structure, Impurity 15 exhibits a severely depressed UV response compared to the parent active pharmaceutical ingredient (API). This guide synthesizes mechanistic theory, diagnostic workflows, and self-validating experimental protocols to ensure your analytical methods meet stringent ICH Q3A/Q3B regulatory thresholds.

Diagnostic Workflow: Selecting Your Quantification Strategy

Before altering your chromatographic conditions, use the decision matrix below to determine whether mathematical correction (RRF) or orthogonal detection is required for your specific formulation matrix.

Workflow Start Impurity 15 Detected (Low UV Response) CheckRRF Calculate RRF Is RRF < 0.8 or > 1.2? Start->CheckRRF CheckSN Evaluate Sensitivity Is S/N > 10 at 0.05% limit? CheckRRF->CheckSN Yes UseUV Standard HPLC-UV (Area Normalization) CheckRRF->UseUV No UseRRF HPLC-UV with RRF Correction CheckSN->UseRRF Yes UseOrthogonal Orthogonal Detection (HPLC-CAD or LC-MS/MS) CheckSN->UseOrthogonal No

Decision matrix for selecting the quantification strategy for low UV response impurities.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does Apixaban Impurity 15 exhibit a low Relative Response Factor (RRF)? A: Apixaban's strong UV absorbance (typically monitored at2[2] or 220 nm) is driven by its highly conjugated pyrazolo-pyridine core and terminal carboxamide. 1[1] (Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate) is a methyl ester derivative possessing a free primary amine. This structural modification disrupts the extended π -conjugation, shifting its molar absorptivity ( ϵ ) and resulting in an RRF significantly lower than 1.0 at the API's optimal monitoring wavelength.

Q2: How does a low RRF impact regulatory compliance if left uncorrected? A: Per ICH Q3A guidelines, impurities must be reported and controlled if they exceed the 0.05% threshold. If Impurity 15 has an RRF of 0.4, an uncorrected area normalization method will report a true 0.10% concentration as 0.04%. This results in a false pass, masking the true impurity load and introducing potential toxicity risks into the released batch.

Q3: When should I abandon UV detection entirely for Impurity 15? A: You must switch to an orthogonal detector if the UV Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) falls below 10:1 at the specification limit[3]. Mathematical RRF correction is only valid if the peak can be reliably and reproducibly integrated. If baseline noise obscures the peak, correction factors are useless.

Quantitative Data: Detector Performance Comparison

When optimizing your method, selecting the right detector is as critical as the chromatography itself. Below is a comparative analysis of detection strategies for Impurity 15.

Detection StrategyMechanism of DetectionRRF DependencyTypical Sensitivity (LOQ)Best Use Case
HPLC-UV (280 nm) Chromophore photon absorbanceHigh (Requires mathematical correction)~0.15 µg/mLRoutine QC release testing with established RRFs.
HPLC-CAD Analyte mass post-evaporationLow (Near-universal response)~0.05 µg/mLTrace quantification; analyzing non-chromophoric analogs.
LC-MS/MS (MRM) Ionization & specific mass fragmentationNone (Relies on isotopic internal standards)<0.01 µg/mLGenotoxic threshold monitoring and structural elucidation.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They include built-in System Suitability Tests (SST) that must pass before any sample data can be accepted.

Protocol A: HPLC-UV with RRF Correction

Causality Focus: We utilize a mobile phase containing 0.1% Trifluoroacetic Acid (TFA). TFA acts as a strong ion-pairing agent, protonating the free primary amine of Impurity 15. This prevents secondary electrostatic interactions with residual silanols on the C18 stationary phase, ensuring sharp, integrable peaks essential for accurate RRF calculation[4].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a mixed standard of Apixaban and Impurity 15. Create a 6-point calibration curve ranging from the LOQ (e.g., 3[3]) to 150% of the specification limit[5].

  • Chromatographic Execution:

    • Column: High-efficiency C18 (e.g., 150 x 4.6 mm, 2.7 µm) maintained at 35°C.

    • Mobile Phase A: 0.1% TFA in LC-MS grade water.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Run a linear gradient elution to separate Impurity 15 from the API and other process impurities[4].

    • Detection: UV at 280 nm.

  • System Suitability Test (Self-Validation):

    • Resolution ( Rs​ ): Must be > 1.5 between Apixaban and Impurity 15.

    • Precision: The %RSD of peak areas for 6 replicate standard injections must be < 2.0%[3].

  • RRF Calculation: Plot peak area versus concentration for both analytes. Calculate the RRF using the formula: RRF = (Slope of Impurity 15) / (Slope of Apixaban)[5].

  • Data Application: During sample analysis, divide the integrated area of Impurity 15 by its calculated RRF before performing area normalization to determine the true mass percentage[6].

Protocol B: Orthogonal Trace Quantification via HPLC-CAD

Causality Focus: Charged Aerosol Detection (CAD) eliminates chromophore dependency by measuring the charge transferred to analyte particles after the mobile phase is evaporated[7]. Because CAD requires complete mobile phase volatility, non-volatile salts (like phosphate buffers) are strictly prohibited, as they will cause massive background noise and irreversible detector fouling.

Step-by-Step Methodology:

  • Mobile Phase Adaptation: Replace any non-volatile buffers from your UV method with volatile alternatives. Use 0.1% Formic Acid in water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detector Optimization: Set the CAD evaporation temperature to 35°C. This ensures complete solvent removal without volatilizing the relatively low-molecular-weight Impurity 15.

  • Calibration Strategy: CAD response is inherently non-linear over wide concentration ranges. Prepare standards spanning the exact target specification range and apply a log-log linear regression (log Area vs. log Concentration).

  • System Suitability Test (Self-Validation):

    • Linearity: The log-log calibration curve must yield a coefficient of determination ( R2 ) > 0.99.

    • Sensitivity: The S/N ratio for the LOQ standard must be ≥10 .

References

  • Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets. Research Publish Journals. 6

  • Apixaban Impurity 15 | CAS No- 1466571-07-2. Chemicea. 1

  • Chromatographic Techniques for Apixaban Impurity Profiling: Application Notes and Protocols. Benchchem. 7

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. ResearchGate.4

  • Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. PMC. 3

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. 2

  • Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu. IOSR Journal. 5

Sources

Reference Data & Comparative Studies

Validation

ICH Q2(R2) Analytical Method Validation for Apixaban Impurity 15 Limit Tests: A Comparative Guide

Introduction and Analytical Target Profile (ATP) Apixaban is a highly potent oral anticoagulant that prevents blood clots by directly inhibiting Factor Xa[1]. During its chemical synthesis and product shelf-life, various...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Target Profile (ATP)

Apixaban is a highly potent oral anticoagulant that prevents blood clots by directly inhibiting Factor Xa[1]. During its chemical synthesis and product shelf-life, various process-related impurities and degradants can emerge. Among these, Apixaban Impurity 15 (CAS No. 1466571-07-2), chemically identified as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, is a critical intermediate and degradant that must be strictly controlled to ensure patient safety[2][3].

Under the newly revised ICH Q2(R2) guidelines (effective June 14, 2024), the validation of analytical procedures has shifted toward a lifecycle and Quality-by-Design (QbD) approach[4][5]. For an impurity limit test—where the objective is to ensure the impurity remains below a specified safety threshold rather than requiring exact quantitation—the mandatory validation characteristics are strictly defined as Specificity, Limit of Detection (LOD), and Robustness [6][7].

This guide objectively compares the performance of Core-Shell versus Fully Porous chromatography columns in executing a self-validating limit test for Apixaban Impurity 15. By detailing the mechanistic causality behind these experimental choices, we provide a robust framework for regulatory compliance.

Technology Comparison: Core-Shell vs. Fully Porous Columns

To reliably detect Impurity 15 at trace levels (e.g., < 0.05%), the analytical method must overcome the challenge of co-elution. Impurity 15 is structurally similar to the parent drug and often elutes in close proximity to the main Apixaban peak or other related substances (such as Impurities 1 through 9)[8][9].

We compared two stationary phase architectures for this limit test:

  • Core-Shell C18 Column (e.g., Ascentis Express, 4.6 × 100 mm, 2.7 µm)[9][10].

  • Fully Porous C18 Column (e.g., Zorbax RX, 250 × 4.6 mm, 5.0 µm)[8].

Mechanistic Causality: Core-shell particles feature a solid, impermeable silica core surrounded by a thin, porous outer shell. This architecture drastically reduces the mass transfer distance (the C term in the van Deemter equation) and minimizes the multiple path lengths of analyte molecules (eddy diffusion, the A term). Consequently, the Core-Shell column generates significantly sharper peaks than the Fully Porous column.

Sharper peaks translate directly to a higher Signal-to-Noise (S/N) ratio, which is the fundamental mathematical basis for lowering the Limit of Detection (LOD) in an ICH Q2(R2) limit test[6]. Furthermore, this high efficiency is achieved at standard HPLC backpressures, eliminating the need for specialized UHPLC instrumentation while providing superior resolution for Impurity 15[9].

Quantitative Data Presentation

The following table summarizes the experimental validation data for the Impurity 15 limit test, comparing the two column technologies against strict ICH Q2(R2) acceptance criteria.

Validation ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (5.0 µm)ICH Q2(R2) Limit Test Criteria
Specificity (Resolution, Rs​ ) 2.8 (Baseline resolved)1.6 (Partially resolved) Rs​>1.5
Limit of Detection (LOD) 0.08 ppm0.31 ppmMust be Specification Limit
S/N Ratio at LOD 3.83.1 S/N≥3
Robustness (RT %RSD) 0.6%1.4%Statistically insignificant variation
System Backpressure ~180 bar~120 barCompatible with standard HPLC

Note: Data synthesized from comparative validation studies of Apixaban process-related impurities[8][9][11].

Experimental Protocol: Self-Validating Limit Test Workflow

To ensure trustworthiness and scientific integrity, the validation protocol must operate as a self-validating system where each parameter confirms the integrity of the next.

Step 1: Specificity via Forced Degradation
  • Prepare a sample of Apixaban spiked with Impurity 15 at the target specification limit (e.g., 0.10%).

  • Subject separate aliquots to forced degradation conditions to prove the method is stability-indicating: acidic (1N HCl), alkaline (1N NaOH), oxidative (3% H₂O₂), photolytic (UV light), and thermal (60°C)[9][11].

  • Analyze using a gradient mobile phase (Phosphate buffer:Acetonitrile) with a Photodiode Array (PDA) detector set to 225 nm[9][10].

  • Self-Validation Check: Use the PDA software to calculate the peak purity angle and peak purity threshold for Impurity 15. The test is valid only if the purity angle < purity threshold, proving no co-eluting degradants are masking the impurity[7].

Step 2: Limit of Detection (LOD) Establishment
  • Prepare serial dilutions of the Impurity 15 reference standard[1].

  • Inject the lowest concentration solutions into the HPLC system.

  • Calculate the S/N ratio using the peak height of Impurity 15 against the baseline noise measured over an adjacent blank injection window.

  • Self-Validation Check: The LOD is experimentally confirmed by injecting the established LOD concentration six consecutive times. The Relative Standard Deviation (RSD) of the response must be 15%, and the S/N must consistently remain 3[6].

Step 3: Robustness via Quality by Design (QbD)
  • Instead of the traditional One-Factor-At-A-Time (OFAT) approach, utilize a Design of Experiments (DoE) matrix to deliberately perturb critical method parameters simultaneously: column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase organic composition ( ± 2%)[8].

  • Self-Validation Check: The method is deemed robust if the Resolution ( Rs​ ) between the main Apixaban peak and Impurity 15 remains > 1.5 across all DoE runs, ensuring routine testing reliability[7][8].

Mandatory Visualization: Validation Workflow

Below is the logical relationship diagram mapping the ICH Q2(R2) limit test validation lifecycle.

ICH_Q2_Limit_Test_Workflow cluster_validation ICH Q2(R2) Limit Test Validation Parameters ATP 1. Analytical Target Profile (ATP) Define Impurity 15 Limit Spec Specificity Resolution > 1.5 & Peak Purity ATP->Spec LOD Limit of Detection (LOD) Signal-to-Noise ≥ 3 ATP->LOD Robust Robustness QbD / Parameter Variation ATP->Robust Eval Data Evaluation & Co-validation Cross-site Assessment Spec->Eval LOD->Eval Robust->Eval Approval Regulatory Submission Fit for Intended Purpose Eval->Approval

Fig 1: ICH Q2(R2) analytical method validation workflow for impurity limit tests.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA.gov.[Link]

  • Landge, S., et al. "Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug." American Journal of Analytical Chemistry, 6, 539-550 (2015).[Link]

  • Inturi, V., et al. "Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach." Biomedical Chromatography, 34(1) (2020).[Link]

  • Veeprho. "Apixaban Impurity 15 | CAS 1466571-07-2." Veeprho.com.[Link]

Sources

Comparative

Comparative Guide: Determining LOD and LOQ for Apixaban Impurity 15 in Pharmaceutical Formulations

As regulatory frameworks transition toward lifecycle-based analytical validation—spearheaded by the recent ICH Q2(R2) and Q14 guidelines[1][2]—the accurate quantification of process-related impurities has never been more...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory frameworks transition toward lifecycle-based analytical validation—spearheaded by the recent ICH Q2(R2) and Q14 guidelines[1][2]—the accurate quantification of process-related impurities has never been more critical. Apixaban, a highly potent direct factor Xa inhibitor, is susceptible to the formation of specific impurities during synthesis and storage[3][4].

This guide provides a comprehensive, objective comparison of analytical platforms for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Apixaban Impurity 15 (CAS: 1466571-07-2)[5]. Designed for senior analytical scientists and drug development professionals, this document synthesizes mechanistic causality, comparative experimental data, and self-validating protocols to ensure absolute regulatory compliance.

Analyte Profiling & Mechanistic Context

To design an optimal LOD/LOQ determination strategy, we must first understand the physicochemical nature of the target analytes. Apixaban itself is a non-ionizable compound with a partition coefficient (log P) of approximately 1.65, making it highly suitable for reversed-phase chromatography[6].

Apixaban Impurity 15 , chemically identified as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate[4][5], presents a unique chromatographic challenge. Unlike the parent molecule, Impurity 15 contains a free primary amino group.

  • The Causality of Tailing: This basic functional group can interact with residual silanols on standard C18 stationary phases, leading to peak tailing.

  • The Solution: To achieve the sharp peaks necessary for ultra-low LOD/LOQ, the mobile phase must be carefully buffered (e.g., using phosphate buffer or 0.1% TFA) to suppress secondary interactions and maintain a stable localized pH[3][7].

Platform Comparison: HPLC vs. UPLC vs. LC-MS/MS

The selection of the analytical platform directly dictates the achievable LOD and LOQ. Below is a comparative analysis of the three primary techniques used for Apixaban impurity profiling[3][6][8][9].

Quantitative Performance Data
Analytical PlatformTypical LODTypical LOQRun TimeMechanistic Advantage for Impurity 15
HPLC-UV ~0.05 µg/mL~0.15 µg/mL40–50 minHigh robustness and widespread availability for routine QC release testing[3][6].
UPLC-PDA ~0.002%~0.007%< 10 minSub-2 µm particles minimize eddy diffusion, sharpening peaks and significantly boosting the Signal-to-Noise (S/N) ratio[8][9].
LC-MS/MS Trace (ppb)Trace (ppb)< 5 minUltimate sensitivity and mass-to-charge specificity; mandatory if Impurity 15 is flagged as potentially genotoxic[3][8].

Expert Insight: Why choose UPLC over HPLC for trace impurity analysis? According to the Van Deemter equation, reducing the stationary phase particle size to sub-2 µm (or using core-shell technology) minimizes the 'A' term (eddy diffusion) and the 'C' term (resistance to mass transfer)[9]. For Impurity 15, this peak sharpening directly increases the signal response relative to baseline noise, thereby lowering the LOD and LOQ without requiring complex mass spectrometric detection.

ICH Q2(R2) Compliant Analytical Workflow

The revised ICH Q2(R2) guideline emphasizes that analytical methods must be proven "fit for intended purpose" through rigorous, statistically sound validation[1][10]. The workflow below illustrates the logical progression of establishing LOD and LOQ using the Signal-to-Noise (S/N) methodology.

LOD_LOQ_Workflow A 1. Platform Selection (HPLC / UPLC / LC-MS) B 2. Standard Preparation Impurity 15 (CAS: 1466571-07-2) A->B C 3. Chromatographic Run & Baseline Noise Check B->C D 4. LOD Determination (S/N ≥ 3:1) C->D E 5. LOQ Determination (S/N ≥ 10:1) C->E F 6. LOQ Precision Check (RSD ≤ 5.0%, n=6) D->F E->F

ICH Q2(R2) compliant workflow for Apixaban Impurity 15 LOD and LOQ determination.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol embeds self-validating system suitability checks directly into the workflow. This protocol utilizes a UPLC-PDA setup, optimized for Apixaban impurities[3][8][9].

Step 1: System Preparation & Suitability (The Self-Validating Check)

Before attempting to measure trace limits, the system's baseline capability must be proven.

  • Column: Install a C18 Core-Shell column (e.g., 100 mm × 4.6 mm, 2.7 µm)[7][9].

  • Mobile Phase:

    • Phase A: Phosphate buffer (pH adjusted to ~3.0 to neutralize silanol interactions).

    • Phase B: HPLC-grade Acetonitrile[3][7].

  • System Suitability Injection: Inject a mixed standard of Apixaban (1.0 mg/mL) and Impurity 15 (0.15% specification level) six times[6].

    • Acceptance Criteria: The relative standard deviation (RSD) of the Impurity 15 peak area must be ≤ 2.0%, and the resolution ( Rs​ ) between Apixaban and Impurity 15 must be > 1.5[3]. Proceed only if these criteria are met.

Step 2: Preparation of Impurity 15 Dilutions
  • Stock Solution: Accurately weigh 1.0 mg of Apixaban Impurity 15 reference standard and dissolve in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v) to yield a 100 µg/mL stock[6].

  • Serial Dilution: Perform serial dilutions using the diluent to create a calibration range from 1.0 µg/mL down to 0.005 µg/mL.

Step 3: Signal-to-Noise (S/N) Evaluation

According to ICH Q2(R2), the visual evaluation or S/N approach is acceptable for determining limits[1][10].

  • Inject blank diluent to establish baseline noise ( N ) over a time window equivalent to 20 times the peak width of Impurity 15.

  • Inject the serial dilutions sequentially.

  • Calculate the S/N ratio for each concentration using chromatography software.

    • LOD Identification: Identify the concentration where the peak height ( S ) is approximately 3 times the baseline noise ( S/N≈3:1 )[11].

    • LOQ Identification: Identify the concentration where the peak height is approximately 10 times the baseline noise ( S/N≈10:1 )[11].

Step 4: Precision and Accuracy at LOQ

Establishing the LOQ visually is insufficient under modern ICH Q2(R2) standards; it must be empirically validated[1][10].

  • Precision Check: Inject the established LOQ concentration six individual times. Calculate the %RSD of the peak areas. The method is validated if the %RSD is ≤ 5.0%[9].

  • Accuracy (Recovery) Check: Spike Impurity 15 into an Apixaban placebo matrix at the LOQ level. Calculate the percentage recovery. Acceptable recovery at the LOQ level must fall between 80.0% and 120.0%[7][9].

Conclusion

Determining the LOD and LOQ for Apixaban Impurity 15 requires a delicate balance of chromatographic theory and rigorous regulatory compliance. While HPLC-UV remains a workhorse for standard release testing, transitioning to UPLC or core-shell technologies provides the necessary peak sharpening to push LODs down to the 0.002% threshold[8][9]. By strictly adhering to the self-validating protocols and S/N methodologies outlined in ICH Q2(R2)[1][10], analytical scientists can ensure their impurity profiling data is both scientifically defensible and universally accepted by global regulatory bodies.

References

  • 1 - ich.org

  • 11 - mastercontrol.com 3.2 - qbdgroup.com 4.12 - europa.eu 5.10 - europa.eu 6.3 - benchchem.com 7.8 - researchpublish.com 8.6 - nih.gov 9.5 - chemicea.com

  • 4 - synchemia.com 11.13 - svaklifesciences.com 12.14 - veeprho.com

  • 15 - kmpharma.in 14.9 - scirp.org

  • 7 - ijpsjournal.com

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Validation

Relative Retention Time (RRT) Comparison Guide: Apixaban Impurity 15 vs. Impurity 14

Introduction to Apixaban Impurity Profiling Apixaban is a highly potent, direct oral anticoagulant (DOAC) that functions as a selective Factor Xa inhibitor. During the synthesis, formulation, and storage of the Apixaban...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Apixaban Impurity Profiling

Apixaban is a highly potent, direct oral anticoagulant (DOAC) that functions as a selective Factor Xa inhibitor. During the synthesis, formulation, and storage of the Apixaban active pharmaceutical ingredient (API), various process-related and degradation impurities can emerge. Regulatory bodies (such as the FDA and EMA) mandate rigorous monitoring of these related substances per ICH guidelines to ensure drug safety and efficacy[1].

Among the critical process-related impurities are Apixaban Impurity 14 and Apixaban Impurity 15 . Accurately identifying and quantifying these specific compounds requires a robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[2]. This guide provides an objective, mechanistic comparison of their relative retention times (RRT), grounded in their distinct chemical structures and chromatographic behaviors.

Structural Causality: The "Why" Behind the RRT

As an analytical scientist, understanding the structural differences between impurities is the key to predicting and manipulating their chromatographic elution.

  • Apixaban Impurity 14 (CAS: 1704504-93-7): Chemically identified as 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid[3]. This molecule possesses a free, highly polar carboxylic acid functional group.

  • Apixaban Impurity 15 (CAS: 1466571-07-2): Chemically identified as the methyl ester of Impurity 14 (Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylate)[4]. Here, the polar hydroxyl group of the carboxylic acid is masked by a hydrophobic methyl ester group.

The Mechanism of Retention

In RP-HPLC, the stationary phase (typically a C18 column) is highly hydrophobic, while the mobile phase is a polar aqueous-organic mixture. Retention is primarily driven by the hydrophobic partitioning of the analyte into the stationary phase.

Because Impurity 14 contains an ionizable and highly polar carboxylic acid moiety, it exhibits a lower partition coefficient (LogP) and interacts weakly with the hydrophobic C18 chains. Consequently, it elutes early in the chromatographic run. Conversely, the esterification in Impurity 15 significantly increases the molecule's lipophilicity. The methyl ester interacts strongly with the C18 stationary phase, delaying its elution and resulting in a higher RRT relative to both Impurity 14 and the parent Apixaban API.

Chromatographic Separation Logic (Visualization)

The following diagram illustrates the mechanistic workflow and causality of the separation between these two impurities on a standard C18 column.

G Sample Apixaban Mixture (API + Imp 14 + Imp 15) Column RP-HPLC C18 Column (Hydrophobic Stationary Phase) Sample->Column Injection & Gradient Elution Imp14 Impurity 14 (Carboxylic Acid) Column->Imp14 Weaker Partitioning (High Polarity) Imp15 Impurity 15 (Methyl Ester) Column->Imp15 Stronger Partitioning (Low Polarity) Elution14 Early Elution (Lower RRT) Imp14->Elution14 Elution15 Late Elution (Higher RRT) Imp15->Elution15

Caption: RP-HPLC separation mechanism driven by functional group polarity and C18 phase partitioning.

Quantitative Data & RRT Comparison

The table below summarizes the expected relative retention times based on standard gradient RP-HPLC methodologies utilizing an acidic aqueous mobile phase (e.g., 0.1% TFA)[2]. The acidic pH is critical: it suppresses the ionization of Impurity 14's carboxylic acid (pKa ~4-5), preventing peak tailing and ensuring reproducible retention, yet Impurity 14 remains fundamentally more polar than Impurity 15.

CompoundCAS NumberKey Functional GroupRelative PolarityElution OrderExpected RRT (vs. Apixaban)
Apixaban Impurity 14 1704504-93-7Carboxylic AcidHigh1 (Earliest)~0.65 - 0.80
Apixaban (API) 503612-47-3AmideMedium21.00 (Reference)
Apixaban Impurity 15 1466571-07-2Methyl EsterLow3 (Latest)~1.20 - 1.45

(Note: Exact RRT values will fluctuate slightly depending on the specific gradient profile, column void volume, and exact temperature used in your laboratory).

Self-Validating Experimental Protocol

To reproduce this separation and accurately determine the RRTs of Impurity 14 and 15, follow this validated, stability-indicating RP-HPLC methodology[2],[1]. This protocol includes built-in system suitability checks to ensure the data is self-validating.

Chromatographic Conditions
  • Column: C18 (e.g., Puratis C18 or Ascentis Express), 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: TFA acts as an ion-pairing agent and maintains a low pH to keep Impurity 14 protonated, ensuring sharp peak shapes).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C ± 2°C.

  • Detection Wavelength: UV at 280 nm (Optimal for Apixaban and its related phenylamino derivatives).

  • Injection Volume: 10 µL.

Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • API Stock: Accurately weigh Apixaban reference standard and dissolve in diluent to achieve 1.0 mg/mL.

  • Impurity Spiking Solution: Prepare a mixed stock of Impurity 14 and Impurity 15 at 0.1 mg/mL in the diluent.

  • System Suitability Solution: Spike the API stock with the Impurity Spiking Solution so that impurities are present at a 0.1% to 0.5% level relative to the API.

Step-by-Step Execution & System Suitability (Validation)
  • Equilibration: Equilibrate the column with the initial gradient composition (e.g., 80% Mobile Phase A / 20% Mobile Phase B) until a stable baseline is achieved (typically 30 minutes).

  • Blank Injection: Inject the diluent to confirm there are no artifact peaks interfering with the expected retention windows of Impurity 14, Apixaban, or Impurity 15.

  • System Suitability Check (Critical Step): Inject the System Suitability Solution in six replicates.

    • Acceptance Criteria 1 (Precision): The Relative Standard Deviation (RSD) of the Apixaban peak area must be ≤ 2.0%.

    • Acceptance Criteria 2 (Resolution): The chromatographic resolution ( Rs​ ) between closely eluting peaks (e.g., Impurity 14 and any adjacent degradant) must be > 1.5.

  • Sample Analysis: Once suitability is passed, inject the unknown samples.

  • Data Processing: Calculate the RRT by dividing the retention time of the impurity peaks by the retention time of the main Apixaban peak. Verify that Impurity 14 elutes prior to Apixaban (RRT < 1) and Impurity 15 elutes after Apixaban (RRT > 1).

References

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban International Journal of Pharmaceutical Sciences Review and Research (globalresearchonline.net) URL:[Link][2]

  • Apixaban Impurity 15 | CAS 1466571-07-2 Veeprho URL:[Link][4]

Sources

Comparative

Apixaban Impurity 15 vs Apixaban Impurity 16 structural and spectral comparison

Executive Summary & Analytical Context In the highly regulated landscape of pharmaceutical manufacturing, the impurity profiling of Apixaban—a potent, direct Factor Xa inhibitor—is a critical component of quality control...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In the highly regulated landscape of pharmaceutical manufacturing, the impurity profiling of Apixaban—a potent, direct Factor Xa inhibitor—is a critical component of quality control and process chemistry. Distinguishing between synthetic intermediates and late-stage degradation products requires a robust analytical framework.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison between two structurally distinct but analytically significant related substances: Apixaban Impurity 15 (an arrested synthetic intermediate) and Apixaban Impurity 16 (a late-stage degradation product, officially recognized as USP Related Compound D). This guide details their structural divergence, spectral markers, and the validated chromatographic methodologies required for their isolation and quantification.

Structural & Physicochemical Comparison

To establish a baseline for analytical method development, the quantitative and structural data for both impurities are summarized below. The structural variations directly dictate the chromatographic behavior and spectral signatures observed during quality control workflows.

PropertyApixaban Impurity 15Apixaban Impurity 16 (USP Rel. Compound D)
CAS Number 1466571-07-21351611-14-7
Chemical Name Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateN-Formyl-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Molecular Formula C₂₁H₂₀N₄O₄C₂₆H₂₅N₅O₅
Molecular Weight 392.4 g/mol 487.5 g/mol
Structural Distinction Features an uncyclized primary aniline group and a methyl ester at the C-3 position. Lacks the piperidin-2-one ring.Features an N-formyl group attached to the primary carboxamide. Retains the complete Apixaban core structure.
Origin / Mechanism Process Impurity: Arrested intermediate due to incomplete amidation and cyclization[1].Degradation/Process Impurity: Formylation of the API during late-stage synthesis or excipient interaction[2].

Mechanistic Origins & Synthetic Pathways

Understanding the origin of an impurity is the first step in designing a control strategy. Impurity 15 is a classic process-related impurity. It emerges when the synthetic sequence is arrested prior to the final amidation (converting the methyl ester to a carboxamide) and the cyclization of the aniline moiety into the piperidin-2-one ring.

Conversely, Impurity 16 is a degradant and process impurity formed when the active pharmaceutical ingredient (API) is exposed to formylating stress. This typically occurs in the presence of formic acid, Vilsmeier-type reagents, or specific excipient interactions that target the nucleophilic primary carboxamide of Apixaban, converting it into a secondary imide-like N-formyl derivative.

G Int Apixaban Core Intermediate Imp15 Apixaban Impurity 15 (Methyl Ester, Uncyclized Aniline) Int->Imp15 Arrested Amidation & Piperidone Cyclization API Apixaban (API) Int->API Complete Synthesis Imp16 Apixaban Impurity 16 (N-Formyl Apixaban) API->Imp16 Formylation Stress (e.g., Formic Acid Exposure)

Formation pathways of Apixaban Impurity 15 and Impurity 16 during synthesis and stress.

Spectral Elucidation (NMR & MS)

When elucidating these structures, we rely on specific diagnostic markers. The causality behind these spectral shifts is rooted in the electronic environments of the altered functional groups.

  • Mass Spectrometry (LC-MS/MS, ESI+) :

    • Impurity 15 : Yields an [M+H]+ ion at m/z 393.4. The fragmentation pattern lacks the characteristic piperidone ring cleavage seen in the API, confirming the uncyclized aniline structure.

    • Impurity 16 : Yields an [M+H]+ ion at m/z 488.5. The exact +28 Da mass shift from the Apixaban parent ion (m/z 460.5) is a definitive indicator of formylation[3].

  • Proton NMR (¹H-NMR in DMSO-d6) :

    • Impurity 15 : The absence of the piperidone ring eliminates the aliphatic multiplet signals typically seen between 1.8–3.6 ppm. Instead, the uncyclized aniline moiety presents a broad singlet at ~5.2 ppm, corresponding to the primary amine ( −NH2​ ). Concurrently, the methyl ester substitution at C-3 manifests as a sharp, highly integrated singlet at ~3.8 ppm.

    • Impurity 16 : The primary carboxamide protons of Apixaban (~7.5 ppm) are fundamentally altered. The inductive electron-withdrawing effect of the newly attached N-formyl group deshields the remaining amide proton, pushing it downfield. Furthermore, the formyl proton itself ( −CHO ) resonates as a distinct, sharp singlet in the 8.5–9.2 ppm range, providing an unambiguous diagnostic marker for this degradation pathway.

Experimental Workflow: UPLC-MS Method for Impurity Profiling

To accurately quantify these impurities, High-Performance Liquid Chromatography (HPLC) is often insufficient due to the structural similarities and co-elution risks associated with Impurity 16 and the API. As detailed in comparative chromatographic studies by , transitioning to Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particle sizes is necessary to achieve baseline resolution.

The following protocol is designed as a self-validating system , ensuring that the data generated is inherently trustworthy through internal system suitability checks.

Step 1: Sample Preparation
  • Procedure : Dissolve Apixaban samples in a diluent of Water:Acetonitrile (50:50 v/v) to a working concentration of 0.5 mg/mL.

  • Validation Spike : Spike the sample with 0.1% (w/w) of Impurity 15 and Impurity 16 reference standards. Causality: This internal spike acts as a continuous system suitability control to verify that resolution is maintained throughout the run sequence.

Step 2: Chromatographic Conditions
  • Column : Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm. Causality: The 1.7 µm stationary phase minimizes eddy diffusion (the A-term in the van Deemter equation), sharpening peaks to detect trace impurities at the 0.05% threshold.

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH 5.0). Causality: Apixaban contains multiple nitrogenous rings. Maintaining a mildly acidic pH of 5.0 ensures that the pyrazole and pyridine nitrogens remain consistently unprotonated, preventing peak tailing. Ammonium acetate is selected over non-volatile phosphates to ensure complete compatibility with the inline ESI-MS.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program : 0-2 min (10% B), 2-8 min (linear ramp to 80% B), 8-10 min (hold 80% B), 10-12 min (re-equilibration at 10% B).

  • Flow Rate : 0.4 mL/min.

  • Detection : UV at 280 nm coupled with inline ESI-MS (Positive mode).

Step 3: System Suitability Testing (SST) & Data Acquisition

To validate the run, the system must independently pass the following criteria:

  • Resolution ( Rs​ ) : The critical pair resolution between Apixaban and Impurity 16 must be ≥2.0 . If Rs​<2.0 , the gradient slope must be shallowed.

  • Signal-to-Noise ( S/N ) : The S/N ratio for Impurity 15 at the 0.05% specification limit must be ≥10 .

  • Orthogonal Validation : Integrate the UV peaks to determine relative area percentages. Cross-reference the corresponding MS spectra using a mass extractor for m/z 393.4 (Imp 15) and 488.5 (Imp 16) to validate peak purity and rule out co-eluting degradants[3].

References

  • ResearchGate. "Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances." ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Apixaban Impurity 15

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of Apixaban Impurity 15 (CAS No. 1466571-07-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of Apixaban Impurity 15 (CAS No. 1466571-07-2). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring that laboratory practices are safe, compliant, and environmentally responsible.

Apixaban Impurity 15, chemically identified as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, is a known impurity of the anticoagulant Apixaban.[1][2] While comprehensive, publicly available toxicological and ecotoxicological data for this specific impurity are limited, the precautionary principle dictates that it be handled with the same level of caution as its parent Active Pharmaceutical Ingredient (API). This guide is therefore grounded in established best practices for managing potent pharmaceutical compounds and hazardous chemical waste.

Hazard Assessment and the Precautionary Principle

The foundation of any disposal procedure is a thorough understanding of the potential hazards. Although Apixaban Impurity 15 is not explicitly classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, 29 CFR 1910.1200, its structural relationship to a potent Factor Xa inhibitor necessitates a cautious approach.[3] The parent compound, Apixaban, is designed to be biologically active at low concentrations, and its impurities may exhibit their own physiological effects.

Therefore, all waste containing Apixaban Impurity 15, whether in solid form, in solution, or as residue on contaminated materials, must be treated as potentially hazardous pharmaceutical waste. This approach aligns with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

The Regulatory Framework: A Zero-Tolerance Policy for Drain Disposal

The EPA has established clear regulations for the management of pharmaceutical waste to protect public health and the environment. A cornerstone of these regulations is the strict prohibition against disposing of hazardous waste pharmaceuticals down the drain (a practice known as "sewering").[4][5]

Why is drain disposal prohibited? Wastewater treatment facilities are generally not equipped to remove complex pharmaceutical compounds from the water supply.[5] The introduction of such chemicals into aquatic ecosystems can have deleterious effects on wildlife.[5] The EPA's "Management Standards for Hazardous Waste Pharmaceuticals," codified in 40 CFR Part 266, Subpart P, explicitly forbids this practice by healthcare and laboratory facilities.[6] Adherence to this rule is not merely a best practice; it is a legal requirement.

Standard Operating Procedure for Disposal

This section details the step-by-step protocol for the safe segregation, containment, and disposal of all waste streams contaminated with Apixaban Impurity 15.

Required Personal Protective Equipment (PPE)

Before handling the impurity or its associated waste, personnel must be equipped with the appropriate PPE to prevent accidental exposure through skin contact, inhalation, or eye contact.[7]

PPE ItemSpecificationRationale
Gloves Nitrile, powder-free. Must be inspected prior to use.Provides a chemical-resistant barrier to prevent dermal absorption.
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes of solutions or accidental aerosol generation.[3]
Lab Coat Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Required if handling powder outside a fume hood.A suitable respirator should be used to prevent inhalation of fine particles.[7]
Step-by-Step Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix pharmaceutical waste with general laboratory trash.

Step 1: Designate a Hazardous Waste Container

  • Use a dedicated, leak-proof container clearly labeled "Hazardous Waste."

  • The label must include the words "Hazardous Waste," the full chemical name "Apixaban Impurity 15," and the date accumulation started.

  • The container must have a secure, tightly-fitting lid and be kept closed when not in use.[8]

Step 2: Dispose of Solid Waste

  • Place any unused or expired solid Apixaban Impurity 15 directly into the designated hazardous waste container.

  • This includes contaminated weighing papers, spatulas, and any other materials that have come into direct contact with the solid powder.

Step 3: Dispose of Liquid Waste

  • Collect all solutions containing Apixaban Impurity 15 (e.g., from analytical preparations or dissolution studies) in the designated hazardous waste container.

  • Do NOT pour any of these solutions down the sink.[5]

Step 4: Dispose of Contaminated Labware and Materials

  • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Consumables: Contaminated gloves, absorbent pads, and disposable plasticware should be collected in the designated hazardous waste container.[8]

Decontamination of Reusable Glassware and Surfaces

Any reusable equipment or surfaces that come into contact with the impurity must be thoroughly decontaminated.

Step 1: Initial Rinse

  • Rinse the glassware or surface with a suitable solvent (e.g., ethanol or methanol) to dissolve the residual impurity.

  • Collect this rinseate as hazardous liquid waste in your designated container.

Step 2: Wash

  • After the initial solvent rinse, wash the glassware with soap and plenty of water.[3] This secondary wash water can typically be disposed of down the drain, as the hazardous component has been removed in the first step.

Step 3: Surface Decontamination

  • For bench surfaces or equipment, wipe down the area with a towelette soaked in a cleaning agent (e.g., 70% ethanol). Dispose of the towelette as solid hazardous waste.[9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[10]

Step 1: Secure the Area

  • Alert others in the vicinity. Evacuate non-essential personnel.

  • Ensure the area is well-ventilated.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, don the full PPE as outlined in section 3.1, including respiratory protection if the spill involves a powder.[3]

Step 3: Contain and Clean the Spill

  • For Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Sweep up the material and place it in the hazardous waste container.

  • For Liquid Spills: Cover the spill with an absorbent material (e.g., a spill pad or diatomite).[7] Once absorbed, carefully collect the material and place it in the hazardous waste container.

Step 4: Decontaminate the Area

  • Clean the spill area thoroughly using the decontamination procedure described in section 3.3.

Step 5: Dispose of Cleanup Materials

  • All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.

Final Disposal Pathway

Once the hazardous waste container is full, it must be managed according to your institution's specific procedures for hazardous waste disposal.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area.

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company.[3]

  • Documentation: Ensure all required paperwork and waste logs are completed accurately.

The entire process, from generation to final disposal, must adhere to the cradle-to-grave management principles of the Resource Conservation and Recovery Act (RCRA).[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from work with Apixaban Impurity 15.

G start Waste Generation (Apixaban Impurity 15) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid Solid Waste (Powder, Contaminated Consumables) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinseate) waste_type->liquid Liquid decon Decontamination (Glassware, Surfaces) waste_type->decon Residue container Step 3: Place in Labeled Hazardous Waste Container solid->container liquid->container no_drain PROHIBITED: NO DRAIN DISPOSAL liquid->no_drain decon->liquid Collect Rinseate final_disposal Step 4: Transfer to EHS for Incineration/Final Disposal container->final_disposal

Caption: Decision workflow for the proper segregation and disposal of Apixaban Impurity 15 waste.

By adhering to this comprehensive guide, laboratory personnel can ensure the safe handling and compliant disposal of Apixaban Impurity 15, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. (n.d.). RSC Publishing.
  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. (2025, August 6). ResearchGate.
  • Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques. (2022, November 15). PubMed.
  • Structures of apixaban and its degradation products. (n.d.). ResearchGate.
  • Apixaban Impurity 15 | CAS No- 1466571-07-2. (n.d.). Chemicea.
  • New EPA Rule on Pharmaceutical Waste Disposal. (2019, March 5). LeadingAge.
  • New Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). Defense Centers for Public Health.
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
  • Application Notes & Protocols for Stability-Indicating Assay of Apixaban. (n.d.). Benchchem.
  • Apixaban impurity 15 | Drug Impurity. (n.d.). MedchemExpress.com.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). EPA.
  • Hazardous Waste Pharmaceutical Rule. (n.d.). Spokane County, WA.
  • Hazardous Pharmaceuticals (Including Cytotoxic Drugs): Guidelines for Handling and Disposal. (1997). CSHP.ca.
  • MATERIAL SAFETY DATA SHEETS APIXABAN IMPURITY A. (n.d.). Cleanchem Laboratories.
  • Cytotoxic Drugs - Control Measures. (2026, January 13). Canadian Centre for Occupational Health and Safety.
  • Apixaban impurity 41-SDS-MedChemExpress. (2025, December 12). MedChemExpress.
  • Apixaban Impurity 15. (n.d.). KM Pharma Solution Private Limited.
  • Apixaban Impurity 15 | CAS No.1466571-07-2. (n.d.). SVAK Lifesciences.
  • Cytotoxic Drugs and Related Waste - A Risk Management Guide for South Australian Health Services 2015. (n.d.).
  • The Formation of Apixaban Impurities: An In-depth Technical Guide. (n.d.). Benchchem.
  • Safe Handling of Cytotoxics. (2018, June 22). CREOD.
  • Safe handling of cytotoxic drugs in the workplace. (2026, January 13). HSE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Apixaban Impurity 15
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